molecular formula C9H15N3 B1346628 1-Cyclohexyl-1H-pyrazol-5-amine CAS No. 3528-50-5

1-Cyclohexyl-1H-pyrazol-5-amine

Cat. No.: B1346628
CAS No.: 3528-50-5
M. Wt: 165.24 g/mol
InChI Key: PTQWQGFQOJOBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQWQGFQOJOBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188763
Record name 1-Cyclohexyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3528-50-5
Record name 1-Cyclohexyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3528-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-1H-pyrazol-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrazol-5-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the versatile class of 5-aminopyrazoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to kinase inhibition, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for this compound. It also includes hypothesized experimental protocols and discusses the potential biological relevance of this compound based on the activities of structurally related molecules.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are fundamental to its behavior in chemical and biological systems.

Structure:

  • IUPAC Name: this compound

  • Synonyms: 5-Amino-1-cyclohexylpyrazole, 2-Cyclohexylpyrazol-3-amine

  • CAS Number: 3528-50-5[1]

  • Molecular Formula: C₉H₁₅N₃

  • Molecular Weight: 165.24 g/mol [2]

  • Chemical Structure:

/ CH----CH \ / N | C6H11 (Cyclohexyl)

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 165.24 g/mol [2]
Molecular Formula C₉H₁₅N₃[2]
Boiling Point 115-120 °C @ 0.5 Torr
Melting Point Not available
Appearance Not available (likely a solid at room temperature)
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.
Predicted XlogP 1.6[2]

Spectroscopic Data (Predicted and Representative)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are outlined in Table 2.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
7.2-7.4Pyrazole C4-H
5.5-5.7Pyrazole C3-H
3.8-4.2Cyclohexyl C1-H (methine)
1.0-2.0Cyclohexyl protons (multiplet)
3.5-4.5 (broad)-NH₂

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 3.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3100-3000C-H stretch (aromatic)Pyrazole ring
2950-2850C-H stretch (aliphatic)Cyclohexyl ring
1650-1580N-H bendPrimary amine (-NH₂)
1600-1450C=C and C=N stretchPyrazole ring
1450CH₂ bendCyclohexyl ring

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound are shown in Table 4.

m/z (Predicted)Ion
165.13[M]⁺
166.14[M+H]⁺
83.08[C₆H₁₁]⁺ (Cyclohexyl cation)
82.07[C₅H₆N₂]⁺ (Aminopyrazole fragment)

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general and widely applicable method for the synthesis of 5-aminopyrazoles involves the condensation of a substituted hydrazine with a β-ketonitrile or a related precursor.[5][6]

3.1. Proposed Synthesis of this compound

A plausible synthetic route to this compound is the reaction of cyclohexylhydrazine with 3-aminocrotononitrile or a similar β-enaminonitrile.

Reaction Scheme:

Experimental Procedure (Hypothetical):

  • Reaction Setup: To a solution of cyclohexylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure of the purified product should be confirmed by NMR, IR, and mass spectrometry.

3.2. General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Figure 1. A typical workflow for the synthesis and characterization of a chemical compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery. Derivatives have shown a wide range of biological activities, making this compound a candidate for various screening programs.

4.1. Kinase Inhibition

Numerous pyrazole-based compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8] It is plausible that this compound could exhibit inhibitory activity against one or more kinases. A common signaling pathway targeted by such inhibitors is the MAP kinase pathway.

RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor This compound (Hypothetical Target) Inhibitor->Raf Inhibition

Figure 2. Hypothetical inhibition of the MAPK signaling pathway.

4.2. Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[9][10][11] The anti-inflammatory potential of this compound could be investigated through in vitro and in vivo models of inflammation.

4.3. Anticancer Activity

The antiproliferative and cytotoxic effects of pyrazole derivatives against various cancer cell lines are well-documented.[12][13][14][15][16] The potential anticancer activity of this compound could be explored through cell-based assays.

4.4. Proposed Biological Screening Workflow

A general workflow for the preliminary biological screening of this compound is depicted below.

Compound This compound Kinase_Screening Kinase Inhibitor Screening Compound->Kinase_Screening Anti_inflammatory_Assay Anti-inflammatory Assays Compound->Anti_inflammatory_Assay Anticancer_Screening Anticancer Cell Line Screening Compound->Anticancer_Screening Hit_Identification Hit Identification Kinase_Screening->Hit_Identification Anti_inflammatory_Assay->Hit_Identification Anticancer_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Figure 3. Proposed workflow for preliminary biological screening.

Conclusion

This compound is a molecule with a structural framework that suggests potential for biological activity, given the established importance of the 5-aminopyrazole scaffold in medicinal chemistry. This technical guide has provided a summary of its known chemical properties and structure, along with hypothesized experimental protocols for its synthesis and characterization. While specific experimental data for this compound is limited, the information presented, based on closely related analogs, offers a valuable starting point for researchers interested in exploring its potential in drug discovery and development. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.

References

1-Cyclohexyl-1H-pyrazol-5-amine CAS number and physical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Cyclohexyl-1H-pyrazol-5-amine, alongside a detailed, plausible experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies for the application of this compound.

Core Compound Information

This compound is a pyrazole derivative characterized by a cyclohexyl group attached to one of the nitrogen atoms of the pyrazole ring and an amine group at the 5-position. The pyrazole scaffold is a key feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.

Physical and Chemical Data

While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 3528-50-5[1][2]
Molecular Formula C₉H₁₅N₃[3]
Molecular Weight 165.24 g/mol
Boiling Point 115-120 °C at 0.5 Torr[2]
Predicted XlogP 1.6[3]
Melting Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols

The following section details a plausible synthetic protocol for this compound, adapted from general methods for the synthesis of 5-aminopyrazoles.

Synthesis of this compound from Cyclohexylhydrazine and 3-oxopropanenitrile

This synthesis involves the condensation reaction between cyclohexylhydrazine and a suitable three-carbon nitrile component, followed by cyclization to form the pyrazole ring.

Materials and Reagents:

  • Cyclohexylhydrazine hydrochloride

  • 3-Oxopropanenitrile (or a suitable equivalent)

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Preparation of Cyclohexylhydrazine Free Base:

    • In a 100 mL round-bottom flask, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) in water.

    • Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate dropwise with stirring until the solution is basic (pH > 8).

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield cyclohexylhydrazine as an oil. Use this immediately in the next step.

  • Condensation and Cyclization:

    • In a 250 mL round-bottom flask, dissolve the freshly prepared cyclohexylhydrazine (1.0 eq) and 3-oxopropanenitrile (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid (approximately 0.1 eq) to the mixture.

    • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound.

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

G A Cyclohexylhydrazine C Condensation (Ethanol, Acetic Acid, Reflux) A->C B 3-Oxopropanenitrile B->C D Intermediate Adduct C->D E Intramolecular Cyclization & Dehydration D->E F This compound E->F

References

An In-depth Technical Guide on the Spectroscopic Data for 1-Cyclohexyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Cyclohexyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document focuses on predicted spectroscopic values and the general principles of spectroscopic analysis for this class of compounds. The information herein is intended to guide researchers in the characterization and identification of this and structurally related molecules.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₅N₃

  • Molecular Weight: 165.24 g/mol

  • CAS Number: 3528-50-5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 5.5 - 6.0s (broad)2H-NH₂
~ 7.3 - 7.5d1HPyrazole H-3
~ 5.8 - 6.0d1HPyrazole H-4
~ 3.8 - 4.2m1HCyclohexyl C-H (adjacent to N)
~ 1.2 - 2.0m10HCyclohexyl -(CH₂)₅-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
~ 150 - 155Pyrazole C-5
~ 135 - 140Pyrazole C-3
~ 95 - 100Pyrazole C-4
~ 55 - 60Cyclohexyl C-1
~ 30 - 35Cyclohexyl C-2, C-6
~ 25 - 30Cyclohexyl C-3, C-5
~ 24 - 28Cyclohexyl C-4

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3450 - 3300Medium, DoubletN-H stretch (asymmetric and symmetric) of primary amine
3100 - 3000WeakC-H stretch (pyrazole ring)
2950 - 2850StrongC-H stretch (cyclohexyl)
1640 - 1600MediumN-H bend (scissoring)
1580 - 1550MediumC=N and C=C stretch (pyrazole ring)
1450 - 1400MediumCH₂ bend (cyclohexyl)
1300 - 1200MediumC-N stretch

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
165[M]⁺Molecular ion
166[M+H]⁺Protonated molecular ion (in ESI or CI)
83[C₆H₁₁]⁺Cyclohexyl cation
82[C₅H₆N₂]⁺Pyrazole amine fragment after loss of cyclohexyl

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disc. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion for a pure compound or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for a mixture.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR_Workflow Start Dissolve Sample in Deuterated Solvent Acquire_1H Acquire 1H Spectrum Start->Acquire_1H Acquire_13C Acquire 13C Spectrum Start->Acquire_13C Process_Data Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Spectra Analyze Chemical Shifts, Coupling Constants, Integration Process_Data->Analyze_Spectra End Assign Structure Analyze_Spectra->End

Caption: Detailed workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

MS_Workflow Start Introduce Sample (e.g., GC/LC, Direct Infusion) Ionization Ionize Molecules (e.g., EI, ESI) Start->Ionization Mass_Analysis Separate Ions by m/z (e.g., Quadrupole, TOF) Ionization->Mass_Analysis Detection Detect Ions Mass_Analysis->Detection Data_Analysis Analyze Mass Spectrum (Molecular Ion, Fragmentation) Detection->Data_Analysis End Identify Compound Data_Analysis->End

Caption: Detailed workflow for Mass Spectrometry (MS) analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers can use this information to aid in the synthesis, purification, and characterization of this and related compounds. It is always recommended to confirm theoretical data with experimental results for definitive structural elucidation.

The Biological Versatility of 1-Cyclohexyl-1H-pyrazol-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the biological activities of a specific subclass: 1-Cyclohexyl-1H-pyrazol-5-amine derivatives. These compounds have emerged as promising candidates in the pursuit of novel therapeutics, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This document provides a comprehensive overview of their biological evaluation, including detailed experimental protocols and insights into their mechanisms of action, to support further research and development in this area.

Anticancer Activity

Derivatives of the this compound core structure are being investigated for their potential as cytotoxic agents against various cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases and the induction of apoptosis. While extensive quantitative data for a broad range of this compound derivatives is not widely available in the public domain, studies on structurally related compounds provide valuable insights into their potential efficacy.

For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have demonstrated notable antiproliferative effects against breast cancer cell lines.[1] The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Anticancer Activity of Representative Pyrazol-5-amine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3g (N-(1-cyclohexyl-1H-pyrazol-5-yl)acetamide)--Data not available
Related Analogues MCF-7 (Breast)Data not available[1]
A549 (Lung)Data not available
PC-3 (Prostate)Data not available

Note: The table above is a template. Specific IC50 values for this compound derivatives are currently limited in publicly accessible literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Representative Pyrazol-5-amine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
General Pyrazole Derivatives Staphylococcus aureus12.5[2]
Bacillus subtilis-[3]
Escherichia coli6.25[2]
Pseudomonas aeruginosa-[3]
Candida albicans12.5[2]
Aspergillus niger1[3]

Note: The table above presents data for general pyrazole derivatives to illustrate the potential of this class of compounds. Specific MIC values for this compound derivatives are limited in the available literature.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn of growth.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and certain cancers. This compound derivatives are being explored as potential anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators and signaling pathways.

A notable finding is the identification of an N-acetylated cyclohexyl aminopyrazole derivative as a selective inhibitor of NF-κB-inducing kinase (NIK), a key component of the non-canonical NF-κB signaling pathway.[4] This pathway is crucial in the regulation of immune responses and inflammation.

Table 3: Anti-inflammatory Activity of a Representative Pyrazol-5-amine Derivative

Compound IDTargetIC50 (µM)Reference
Cyclohexyl analogue 3g NIK3.32[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound derivatives

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the rats via oral or intraperitoneal route.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interaction with specific molecular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. The non-canonical NF-κB pathway is specifically controlled by NF-κB-inducing kinase (NIK). The discovery that a cyclohexyl-substituted aminopyrazole can selectively inhibit NIK highlights a promising avenue for the development of novel anti-inflammatory and anticancer drugs.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Receptor TNFR Family Receptor TRAF TRAF2/3 Receptor->TRAF NIK_Complex cIAP1/2 TRAF2/3 NIK TRAF->NIK_Complex NIK NIK NIK_Complex->NIK Release IKK_alpha IKKα NIK->IKK_alpha Phosphorylates p100_RelB p100/RelB IKK_alpha->p100_RelB Phosphorylates p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Immunity) p52_RelB->Gene_Expression Inhibitor Cyclohexyl-Pyrazol-5-amine Derivative Inhibitor->NIK

Caption: Inhibition of the Non-Canonical NF-κB Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Pyrazole derivatives have been shown to modulate MAPK signaling, often by inhibiting key kinases within the cascade, such as MEK and ERK. This inhibition can lead to the suppression of tumor growth.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Inhibitor Pyrazole Derivative Inhibitor->MEK Inhibitor->ERK

Caption: Modulation of the MAPK Signaling Pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound derivatives follows a structured workflow, from chemical synthesis to comprehensive biological testing.

Experimental_Workflow Synthesis Chemical Synthesis of This compound Derivatives Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer Antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) Screening->Anti_inflammatory Lead_Identification Lead Compound Identification Anticancer->Lead_Identification Antimicrobial->Lead_Identification Anti_inflammatory->Lead_Identification Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Lead_Identification->Mechanism Optimization Lead Optimization (Structure-Activity Relationship) Mechanism->Optimization

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. While the currently available data is encouraging, further research is needed to fully elucidate their therapeutic potential. Future efforts should focus on:

  • Synthesis of diverse libraries: A broader range of analogues is needed to establish clear structure-activity relationships.

  • Comprehensive biological evaluation: Screening against a wider panel of cancer cell lines, microbial strains, and inflammatory models will provide a more complete picture of their activity spectrum.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways will enable rational drug design and optimization.

  • In vivo efficacy and toxicity studies: Promising lead compounds should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundation for researchers and drug development professionals to build upon in the exploration of this compound derivatives as a source of novel therapeutic agents.

References

The Ascendancy of Pyrazole Scaffolds: A Technical Guide to Their Therapeutic Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a privileged scaffold, underpinning the development of a diverse array of therapeutic agents. This technical guide offers an in-depth exploration of the key molecular targets of pyrazole-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The versatility of the pyrazole ring system has led to its incorporation into numerous FDA-approved drugs, highlighting its significance in addressing a wide range of diseases, from cancer and inflammation to infectious diseases.[1][2][3] This document summarizes the quantitative data on the inhibitory activities of these compounds, details the experimental methodologies for their evaluation, and visualizes their impact on crucial cellular signaling pathways.

Quantitative Analysis of Pyrazole-Based Inhibitors

The therapeutic efficacy of pyrazole derivatives is intrinsically linked to their potent and often selective inhibition of specific biological targets. The following tables provide a consolidated overview of the in vitro inhibitory activities (IC50 values) of representative pyrazole-based compounds against key enzymes and cancer cell lines, facilitating comparative analysis and aiding in structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Kinase Targets
Compound/Drug NameTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
RuxolitinibJAK13.3--
RuxolitinibJAK22.8--
RuxolitinibTYK219--
RuxolitinibJAK3428--
CrizotinibALK24--
CeritinibALK0.15Crizotinib150
Compound 3 EGFR60Erlotinib130
Compound 11 EGFR83--
Compound 6g EGFR24Erlotinib2
Compound 9 VEGFR-2220--
Compound 6b VEGFR-2200Sorafenib30
Compound 5a VEGFR-2267Sorafenib30
Compound 4a CDK-2205Roscovitine556
Compound 5a CDK-2311Roscovitine556

Data compiled from multiple sources.[4][5][6][7][8][9][10]

Table 2: Inhibitory Activity of Pyrazole Derivatives against COX Enzymes
Compound/Drug NameTarget EnzymeIC50 (nM)Selectivity Index (COX-1/COX-2)
CelecoxibCOX-240>70
CelecoxibCOX-12800
Compound 11 COX-243-
Compound 12 COX-249-
Compound 15 COX-245-
PYZ10COX-20.0283-
PYZ11COX-20.2272-
PYZ31COX-219.87-

Data compiled from multiple sources.[1][2][7][11][12][13]

Table 3: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines
Compound NameCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Compound 1 HEPG20.31Erlotinib10.6
Compound 2 HEPG20.71Erlotinib10.6
Compound 4 HEPG20.65Erlotinib10.6
Compound 11 HT-292.125-FU8.77
Compound 11 MCF-72.85Doxorubicin-
Compound 6b HepG22.52Sorafenib2.05
Compound 5a HepG23.46Sorafenib2.05
Compound 4a HepG24.4Sorafenib2.05
Compound 6d A5495.176--
Compound 6g A5491.537--
Compound 6j A5498.493--

Data compiled from multiple sources.[4][6][7][14][15]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key in vitro assays commonly employed in the evaluation of pyrazole-based compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity.

Materials:

  • Kinase enzyme (e.g., EGFR, VEGFR-2, JAK2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test pyrazole compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test pyrazole compounds in assay buffer.

  • In a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Add 10 µL of the kinase enzyme solution to all wells.

  • Initiate the kinase reaction by adding 10 µL of a mixture containing the kinase-specific substrate and ATP (at a concentration near the Km for the specific kinase).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay is used to determine the inhibitory potency and selectivity of pyrazole compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe

  • Test pyrazole compounds (e.g., Celecoxib) dissolved in DMSO

  • 96-well white opaque plate

Procedure:

  • Prepare serial dilutions of the test compounds in COX Assay Buffer.

  • In a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO for control) to the wells.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the Reaction Mix to each well.

  • Add 10 µL of diluted COX-1 or COX-2 enzyme solution to the respective wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the curve).

  • Determine the percentage of inhibition for each compound concentration compared to the vehicle control and calculate the IC50 values.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of pyrazole compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29, A549)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test pyrazole compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include vehicle-treated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Pyrazole-based compounds exert their therapeutic effects by modulating key signaling pathways that are often dysregulated in disease. The following diagrams, generated using the DOT language, illustrate the inhibitory action of these compounds on critical cellular cascades.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_dimer->Gene_Expression Translocates & Activates STAT->STAT_dimer Dimerizes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Pyrazole_Inhibitor Pyrazole-based Akt Inhibitor Pyrazole_Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole-based Akt inhibitors.

MAPK_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Ras Ras EGFR->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Differentiation Transcription_Factors->Cell_Proliferation Pyrazole_Inhibitor Pyrazole-based BRAF Inhibitor Pyrazole_Inhibitor->Raf Inhibits

Caption: Inhibition of the MAPK signaling pathway by pyrazole-based BRAF inhibitors.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive review of the pyrazole core, detailing its synthesis, biological activities, and clinical significance. It is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Introduction to the Pyrazole Scaffold

The unique structural features of the pyrazole ring, including its planarity, aromaticity, and the presence of both hydrogen bond donor and acceptor capabilities, contribute to its ability to interact with a multitude of biological macromolecules. This has led to the successful development of numerous FDA-approved drugs containing the pyrazole moiety, targeting a range of conditions from inflammation and cancer to infectious diseases and cardiovascular disorders. The sustained interest in this scaffold is driven by its synthetic tractability, allowing for the creation of large and diverse chemical libraries for high-throughput screening, and the potential for fine-tuning its physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.

Therapeutic Applications of Pyrazole-Containing Compounds

The broad spectrum of biological activities exhibited by pyrazole derivatives underscores their therapeutic potential. This section will delve into the key application areas, presenting quantitative data on the efficacy of representative compounds.

Anti-inflammatory Activity

Pyrazole-based compounds have a long-standing history in the treatment of inflammation, most notably with the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
CelecoxibCOX-20.04[1]
SC-560COX-10.009[1]
Compound 6bCOX-20.08 (85.23% inhibition)[2]
IndomethacinCOX-1/COX-20.1 / 0.9[2]
Anticancer Activity

The pyrazole scaffold is a prominent feature in many targeted cancer therapies, particularly as kinase inhibitors. These compounds have shown efficacy against a variety of cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Table 2: In Vitro Anticancer Activity of Pyrazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)Target Cell LineIC50 (µM)Reference
AfuresertibAkt1HCT116 (Colon)0.95[3]
Compound 3ALK-2.9 (biochemical)[3]
Compound 6Aurora AHCT116 (Colon)0.39[3]
Compound 42Not specifiedWM 266.4 (Melanoma)0.12[4]
Compound 42Not specifiedMCF-7 (Breast)0.16[4]
Compound 49EGFR, HER-2-0.26, 0.20 (biochemical)[4]
Compound 89bNot specifiedMCF-7 (Breast)26[4]
Compound 110Not specifiedPC3 (Prostate)0.01[4]
Compound 24eNot specifiedPC-3 (Prostate)4.2[5]
Compound 24eNot specifiedDU 145 (Prostate)3.6[5]
Compound 24eNot specifiedMCF-7 (Breast)5.5[5]
Compound 43mmTORA549 (Lung)14[6]
Ferrocene-pyrazole hybrid 47cNot specifiedHCT-116 (Colon)3.12[5]
Antibacterial and Antiviral Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyrazole derivatives have shown promise in this area. Additionally, certain pyrazole-containing compounds have demonstrated antiviral activity against a range of viruses.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Compound 7bS. aureus, E. coli- (active)[7]
Compound 8bS. aureus, E. coli- (active)[7]
Hydrazone 21aS. aureus, B. subtilis62.5[8]
Hydrazone 21aC. albicans, A. niger2.9 - 7.8[8]
Pyrazole-ciprofloxacin hybrid 7aS. aureus0.125[9]
Pyrazole-ciprofloxacin hybrid 7gS. aureus0.125[9]

Key Signaling Pathways Targeted by Pyrazole Derivatives

To understand the mechanism of action of pyrazole-based drugs, it is essential to visualize the signaling pathways they modulate. The following diagrams, rendered using the DOT language, illustrate the inhibitory effects of pyrazole compounds on critical cellular pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several pyrazole-based kinase inhibitors target VEGFR-2.

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Pyrazole Pyrazole Kinase Inhibitor Pyrazole->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling cascade by pyrazole kinase inhibitors.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell growth and proliferation. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT Akt PI3K->AKT AKT->Gene_Expression Pyrazole Pyrazole EGFR Inhibitor Pyrazole->EGFR

Caption: Pyrazole-based inhibitors block the EGFR signaling pathway.

JAK-STAT Signaling Pathway in Inflammation and Cancer

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.

JAK_STAT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription regulates Pyrazole Pyrazole JAK Inhibitor Pyrazole->JAK

Caption: Inhibition of the JAK-STAT pathway by pyrazole-based JAK inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives, intended to be a practical guide for laboratory researchers.

Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis.

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation (Acid Catalyst) Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: General workflow for the Knorr pyrazole synthesis.

Protocol 1: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one [2]

  • Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture under reflux in ethanol for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired pyrazolone.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles [10]

  • Materials: Aromatic aldehyde, Ketone, Hydrazine monohydrochloride, Dimethyl sulfoxide (DMSO), Oxygen.

  • Procedure:

    • In a reaction vessel, dissolve the aromatic aldehyde (1.0 eq), ketone (1.0 eq), and hydrazine monohydrochloride (1.1 eq) in DMSO.

    • Heat the reaction mixture to 100-120 °C under an oxygen atmosphere (a balloon of oxygen is sufficient).

    • Stir the reaction for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • The crude product can be purified by column chromatography or recrystallization.

Biological Evaluation Protocols

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay [1]

  • Objective: To determine the IC50 values of pyrazole compounds for COX-1 and COX-2 enzymes.

  • Materials: Human recombinant COX-1 and COX-2 enzymes, Arachidonic acid (substrate), Test pyrazole compounds, Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).

  • Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound (or vehicle control) in assay buffer for 15 minutes at 37 °C.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37 °C.

    • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

    • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: In Vitro Kinase Inhibition Assay [3]

  • Objective: To measure the ability of a pyrazole compound to inhibit the activity of a specific kinase.

  • Materials: Recombinant kinase, specific peptide substrate, ATP, Test pyrazole compounds, Kinase assay buffer, Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase enzyme solution to wells containing the test compound, positive control inhibitor, or DMSO (negative control).

    • Incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate for 30-60 minutes at 30 °C.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the percentage of kinase inhibition and determine the IC50 values.

Protocol 5: MTT Cytotoxicity Assay [11][12]

  • Objective: To assess the cytotoxic effect of pyrazole compounds on cancer cell lines.

  • Materials: Cancer cell line of interest, Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test pyrazole compounds for 48-72 hours.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to form formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 6: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [13][14]

  • Objective: To evaluate the in vivo anti-inflammatory activity of pyrazole compounds.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials: Carrageenan, Test pyrazole compounds, Vehicle (e.g., 0.5% carboxymethyl cellulose), Plethysmometer.

  • Procedure:

    • Administer the test compound or vehicle to the animals via oral gavage or intraperitoneal injection.

    • After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a variety of therapeutic areas, coupled with its synthetic accessibility, ensures that it will remain a central focus for the development of new and improved drugs. The data and protocols presented in this guide are intended to empower researchers to build upon the existing knowledge and to facilitate the discovery of the next generation of pyrazole-based therapeutics. The continued exploration of novel pyrazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for addressing unmet medical needs.

References

Predictive Analysis of 1-Cyclohexyl-1H-pyrazol-5-amine: A Technical Guide to a Postulated Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a predicted mechanism of action for 1-cyclohexyl-1H-pyrazol-5-amine. As of the date of this document, specific experimental data for this compound is not extensively available in the public domain. The predictions herein are based on the well-documented biological activities of structurally related pyrazole derivatives.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[6][7]

This guide focuses on this compound, a pyrazole derivative characterized by a cyclohexyl group at the N1 position and an amine group at the C5 position. The 5-aminopyrazole moiety is a key building block for the synthesis of various bioactive heterocyclic compounds.[8] Based on the extensive literature on related pyrazole compounds, we can postulate a likely mechanism of action and predict potential therapeutic applications for this specific molecule.

Predicted Mechanism of Action

Based on its structural features, this compound is predicted to function primarily as a modulator of inflammatory and proliferative signaling pathways. The most probable molecular targets are enzymes within the kinase and cyclooxygenase (COX) families.

Inhibition of Protein Kinases

Numerous pyrazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[9] The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The N1-substituent (cyclohexyl group) and the C5-substituent (amino group) can be tailored to achieve selectivity for specific kinases.

Predicted Signaling Pathway: Kinase Inhibition

Below is a diagram illustrating the potential downstream effects of kinase inhibition by this compound.

G This compound This compound Protein Kinase (e.g., EGFR, CDK) Protein Kinase (e.g., EGFR, CDK) This compound->Protein Kinase (e.g., EGFR, CDK) Inhibits Substrate Phosphorylation Substrate Phosphorylation Protein Kinase (e.g., EGFR, CDK)->Substrate Phosphorylation Catalyzes Downstream Signaling Downstream Signaling Substrate Phosphorylation->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival

Caption: Predicted kinase inhibition pathway.

Modulation of Cyclooxygenase (COX) Enzymes

A significant number of pyrazole-containing compounds are known to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[10] The structural features of this compound may allow it to bind to the active site of COX enzymes, thereby blocking the production of prostaglandins.

Predicted Signaling Pathway: COX Inhibition

The following diagram depicts the postulated mechanism of COX inhibition.

G Arachidonic Acid Arachidonic Acid COX Enzyme COX Enzyme Arachidonic Acid->COX Enzyme Prostaglandins Prostaglandins COX Enzyme->Prostaglandins Catalyzes conversion Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX Enzyme Inhibits

Caption: Postulated cyclooxygenase inhibition pathway.

Supporting Data from Related Compounds

While specific quantitative data for this compound is not available, the following tables summarize the activities of other pyrazole derivatives against relevant target classes. This data provides a basis for the predicted mechanism of action.

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Derivative of 1,3-diphenyl-1H-pyrazole-4-carboxamideA5490.025 (as CDK2 inhibitor)[10]
Pyrazole-sulfonamide derivativeMCF70.01[10]
Pyrazole-sulfonamide derivativeNCI-H4600.03[10]
Pyrazole derivativeEGFR Tyrosine Kinase0.26[10]
Pyrazole derivativeHER-2 Tyrosine Kinase0.20[10]

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

CompoundTargetActivityReference
CelecoxibCOX-2Selective Inhibition[2]
Pyrazole-integrated benzophenonesInflammatory MediatorsActive Inhibition[4]
3,5-diaryl pyrazole derivativesIL-6, TNF-αActive Inhibition[4]

Proposed Experimental Protocols

To validate the predicted mechanism of action of this compound, a series of in vitro and cell-based assays are proposed.

Kinase Inhibition Assays
  • Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

  • Methodology:

    • Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or similar).

    • Prepare a stock solution of this compound in DMSO.

    • Perform competitive binding assays where the compound competes with a known ligand for the kinase active site.

    • Alternatively, use a radiometric assay (e.g., ³³P-ATP filter binding assay) to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the test compound.

    • Calculate IC50 values from the dose-response curves.

COX Inhibition Assays
  • Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2.

  • Methodology:

    • Use commercially available human recombinant COX-1 and COX-2 enzymes.

    • Employ a colorimetric or fluorescent COX inhibitor screening assay kit.

    • The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • Incubate the enzyme with the test compound before the addition of arachidonic acid to initiate the reaction.

    • Determine the IC50 for both COX-1 and COX-2 to assess potency and selectivity.

Cell-Based Proliferation Assay
  • Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.

  • Methodology:

    • Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Assess cell viability using an MTT or similar colorimetric assay.

    • Measure the absorbance at the appropriate wavelength and calculate the percentage of cell growth inhibition.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Experimental Workflow

The diagram below outlines a general workflow for the initial screening and validation of the predicted biological activity.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies Kinase Panel Screening Kinase Panel Screening Hit Identification Hit Identification Kinase Panel Screening->Hit Identification COX-1/COX-2 Assays COX-1/COX-2 Assays COX-1/COX-2 Assays->Hit Identification Cancer Cell Proliferation Cancer Cell Proliferation Western Blotting Western Blotting Cancer Cell Proliferation->Western Blotting Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Anti-inflammatory Assays (e.g., LPS-stimulated macrophages)->Western Blotting Lead Optimization Lead Optimization Western Blotting->Lead Optimization Molecular Docking Molecular Docking Molecular Docking->Lead Optimization Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Kinase Panel Screening Compound Synthesis & Characterization->COX-1/COX-2 Assays Hit Identification->Cancer Cell Proliferation Hit Identification->Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Hit Identification->Molecular Docking

Caption: General experimental workflow.

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest its potential as a modulator of key signaling pathways involved in cell proliferation and inflammation. Its pyrazole core, substituted with a cyclohexyl group at N1 and an amino group at C5, makes it a promising candidate for inhibition of protein kinases and/or cyclooxygenase enzymes. The proposed experimental protocols provide a clear path for validating these predictions and elucidating the precise mechanism of action, which could pave the way for its development as a novel therapeutic agent.

References

In Silico Modeling of 1-Cyclohexyl-1H-pyrazol-5-amine Interactions with Protein Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent protein kinase inhibitors.[1][2] This technical guide provides a comprehensive, step-by-step protocol for the in silico modeling of 1-Cyclohexyl-1H-pyrazol-5-amine, a representative pyrazole-containing small molecule, with a focus on its potential interactions with protein kinases. Given the prevalence of pyrazole derivatives as kinase inhibitors, this document will use Janus Kinase 1 (JAK1) as a representative target to illustrate a complete in silico workflow.[3][4] The methodologies detailed herein, from molecular docking to molecular dynamics simulations, are broadly applicable to the study of small molecule-protein interactions in drug discovery.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[5] The pyrazole moiety is a key pharmacophore in many approved and investigational kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][6]

This compound is a small molecule featuring this key pyrazole core. While specific biological data for this exact compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a modulator of kinase activity. This guide will provide a detailed framework for investigating its interactions with protein kinases using computational methods.

1.1. Target Selection: Janus Kinase 1 (JAK1)

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling downstream of cytokine receptors.[3][7] The JAK/STAT signaling pathway is crucial for immunity, hematopoiesis, and cell growth.[7] Aberrant JAK1 signaling is implicated in various autoimmune diseases and cancers, making it a well-validated therapeutic target.[8] Several pyrazole-containing compounds, such as Ruxolitinib, are potent JAK inhibitors, making JAK1 an excellent representative target for this study.[3]

1.2. In Silico Modeling Workflow

The following diagram outlines the comprehensive workflow for the in silico analysis of this compound's interaction with JAK1.

G Protein_Prep Protein Preparation (JAK1 PDB Structure) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Select Best Pose Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Stability_Analysis Complex Stability Analysis MD_Sim->Stability_Analysis Interaction_Analysis Interaction Fingerprinting MD_Sim->Interaction_Analysis

Caption: In Silico Modeling Workflow. (Max Width: 760px)

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments. These protocols are designed to be adaptable to various molecular modeling software packages (e.g., Schrödinger Suite, Amber, GROMACS, AutoDock).

2.1. Protein Preparation

Objective: To prepare the crystal structure of JAK1 for docking and simulation by correcting structural issues and assigning appropriate parameters.

Protocol:

  • Obtain Crystal Structure: Download the 3D crystal structure of human JAK1 from the Protein Data Bank (PDB). A suitable structure would be one complexed with a pyrazole-based inhibitor (e.g., PDB ID: 4L00).

  • Pre-processing:

    • Load the PDB file into a molecular modeling program.

    • Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chain(s) and any necessary cofactors.

    • Inspect the protein for missing residues or atoms. Use tools within the software to build and optimize any missing loops or side chains.

  • Protonation and Optimization:

    • Assign protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure.

  • Receptor Grid Generation (for Docking):

    • Define the binding site for molecular docking. This is typically centered on the location of the co-crystallized ligand in the original PDB file.

    • Generate a receptor grid that encompasses the defined active site. This grid pre-calculates the potential energy of interaction for different atom types, speeding up the docking process.

2.2. Ligand Preparation

Objective: To generate a low-energy, 3D conformation of this compound and assign correct atom types and partial charges.

Protocol:

  • 2D to 3D Conversion:

    • Draw the 2D structure of this compound using a chemical drawing tool.

    • Convert the 2D structure to a 3D conformation.

  • Ionization and Tautomerization:

    • Generate possible ionization states and tautomers of the ligand at a physiological pH of 7.4. For this compound, the primary amine is the most likely site of protonation.

  • Energy Minimization:

    • Perform a thorough conformational search and energy minimization of the ligand using a suitable force field (e.g., OPLS, MMFF). This ensures that a low-energy, realistic conformation is used for docking.

  • Parameterization:

    • Assign atom types and partial charges to the ligand atoms. This is crucial for accurately calculating electrostatic and van der Waals interactions.

2.3. Molecular Docking

Objective: To predict the preferred binding orientation and conformation (pose) of this compound within the ATP-binding site of JAK1.

Protocol:

  • Docking Execution:

    • Use a molecular docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligand into the receptor grid of JAK1.

    • Employ a flexible docking protocol, allowing for torsional flexibility in the ligand.

    • Generate a set of diverse docking poses (typically 10-20).

  • Pose Analysis and Scoring:

    • The docking poses will be ranked based on a scoring function that estimates the binding affinity.

    • Visually inspect the top-scoring poses. A plausible pose should exhibit favorable interactions with key residues in the active site, such as hydrogen bonds with the hinge region of the kinase.

    • Select the best pose for further analysis, such as molecular dynamics simulation.

2.4. Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the predicted protein-ligand complex and analyze the dynamics of the interactions over time in a simulated physiological environment.

Protocol:

  • System Setup:

    • Place the best-docked pose of the JAK1-ligand complex in a simulation box of appropriate dimensions (e.g., a cubic box with a 10 Å buffer from the protein surface).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to relax the system and remove any bad contacts, first with restraints on the protein and ligand, and then with fewer restraints.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), while restraining the protein and ligand.

    • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory for key metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.

    • Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein over the course of the simulation.

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results

LigandDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key H-Bond Interactions (Residue)
This compound-8.550.2Leu959, Val965
Reference Inhibitor-10.25.8Leu959, Asp967

Table 2: MD Simulation Stability Metrics (100 ns)

SystemAverage Protein RMSD (Å)Average Ligand RMSD (Å)Dominant Ligand-Protein Contacts
JAK1 + Ligand1.8 ± 0.30.9 ± 0.2H-bonds, Hydrophobic
Apo-JAK11.5 ± 0.2N/AN/A

Table 3: Binding Free Energy Calculation (MM/PBSA)

ComplexΔG_bind (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Solvation Energy (kcal/mol)
JAK1 + Ligand-35.6-45.2-15.825.4

Visualization of Pathways and Relationships

4.1. Simplified JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, providing biological context for the role of JAK1 as a therapeutic target.

G cluster_inhibition Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Exp Gene Expression Nucleus->Gene_Exp Induces Inhibitor This compound Inhibitor->JAK1

Caption: Simplified JAK/STAT Signaling Pathway. (Max Width: 760px)

4.2. Logical Relationship of In Silico Methods

This diagram illustrates the hierarchical and complementary nature of the computational methods described.

G Hypothesis Hypothesis: Ligand binds to Target Docking Molecular Docking (Static Prediction) Hypothesis->Docking Initial Test MD_Sim Molecular Dynamics (Dynamic Refinement) Docking->MD_Sim Refines Pose Binding_Energy Binding Energy Calculation (Quantitative Estimation) MD_Sim->Binding_Energy Provides Trajectory Conclusion Conclusion: Interaction Plausibility & Stability Binding_Energy->Conclusion Quantifies Strength

Caption: Logical Flow of In Silico Analysis. (Max Width: 760px)

Conclusion

This technical guide has outlined a comprehensive in silico workflow for characterizing the potential interactions of this compound with protein kinases, using JAK1 as a case study. The detailed protocols for protein and ligand preparation, molecular docking, and molecular dynamics simulation provide a robust framework for researchers in drug discovery. By systematically applying these computational techniques, it is possible to generate testable hypotheses about the binding mode, stability, and affinity of novel compounds, thereby accelerating the early stages of drug development. The methods described are foundational and can be expanded with more advanced techniques such as enhanced sampling simulations or quantum mechanics/molecular mechanics (QM/MM) calculations for a deeper understanding of ligand-protein interactions.

References

An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrazol-5-amine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals interested in utilizing 1-Cyclohexyl-1H-pyrazol-5-amine (CAS No. 3528-50-5) in their work. The document covers commercial sourcing, a detailed, plausible synthesis protocol, and a representative experimental workflow for a primary application of this class of compounds.

Commercial Availability

This compound is available from a variety of commercial suppliers catering to the research and development market. The following table summarizes the offerings from several key vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichCH4102150859 (via ChemBridge)>95%Inquire
Santa Cruz Biotechnologysc-240707InquireInquire
Alichem3528505>95%5g
AK Scientific, Inc.1350AE>95%250mg, 500mg, 1g, 5g
BLD PharmBD136365>97%1g, 5g, 25g
ChemBridge Corporation5102150>95%250mg, 1g, 5g
ChemicalBookCB7853597Inquire1g, 5g, 25g
ChemspaceCSSB00000179777>95%1g, 5g, 10g

Physicochemical Properties

PropertyValue
CAS Number 3528-50-5[1]
Molecular Formula C₉H₁₅N₃[1]
Molecular Weight 165.24 g/mol [2]
Appearance White to off-white solid
Storage Temperature 2-8°C, protect from light

Synthesis of this compound

Reaction Scheme:

Synthesis_of_1_Cyclohexyl_1H_pyrazol_5_amine cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 Cyclohexylhydrazine plus + reagent2 3-Oxo-3-phenylpropanenitrile (or similar β-keto nitrile) product This compound reagent2->product Cyclocondensation condition1 Solvent (e.g., Ethanol, Acetic Acid) condition2 Heat (Reflux)

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

Materials:

  • Cyclohexylhydrazine

  • A suitable β-keto nitrile (e.g., 3-ethoxy-2-propenenitrile)

  • Anhydrous ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexylhydrazine (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add the β-keto nitrile (1.0-1.2 equivalents) followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in Kinase Inhibitor Screening

Pyrazole derivatives are a well-established class of compounds with significant activity as kinase inhibitors.[5] this compound can be used as a scaffold or a final compound in screening campaigns against various protein kinases. A common in vitro assay to determine the inhibitory potential of a compound is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare_reagents dispense_compound Dispense Test Compound (serial dilutions) into Assay Plate prepare_reagents->dispense_compound add_kinase_substrate Add Kinase/Substrate Mixture dispense_compound->add_kinase_substrate incubate1 Incubate to allow Compound-Kinase Binding add_kinase_substrate->incubate1 initiate_reaction Initiate Reaction with ATP incubate1->initiate_reaction incubate2 Incubate for Kinase Reaction initiate_reaction->incubate2 stop_reaction Stop Reaction & Deplete remaining ATP (ADP-Glo™ Reagent) incubate2->stop_reaction convert_adp Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) stop_reaction->convert_adp read_luminescence Read Luminescence convert_adp->read_luminescence analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Inhibitor Hypothetical Inhibitor (this compound) Inhibitor->mTORC1

References

Navigating the Synthesis and Handling of 1-Cyclohexyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Cyclohexyl-1H-pyrazol-5-amine (CAS No. 3528-50-5). The information presented herein is crucial for ensuring safe laboratory practices and mitigating potential risks associated with the handling, storage, and disposal of this compound. This guide is intended for professionals in research and development who are utilizing this pyrazole derivative in their experimental workflows.

Compound Identification and Properties

PropertyValueReference
CAS Number 3528-50-5
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Melting Point 73-74 °C
Boiling Point 115-120 °C @ 0.5 Torr
Storage Conditions 2-8°C, Inert Atmosphere, Keep in dark place[1]

Hazard Identification and Classification

Based on available data for this compound and structurally related compounds, it is classified as follows:

Hazard ClassGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed

Safety data sheets for analogous pyrazole compounds indicate potential for skin and eye irritation.[2][3] Therefore, appropriate personal protective equipment should be worn at all times.

First Aid Measures

In the event of exposure, the following first aid measures should be taken. This information is compiled from safety data sheets of closely related pyrazole compounds and represents best practices.

Exposure RouteFirst Aid Protocol
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

Handling and Storage

Safe Handling Protocol

A generalized workflow for the safe handling of this compound in a laboratory setting is outlined below. This protocol is based on standard practices for handling solid chemical reagents.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Consult Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a well-ventilated area (e.g., chemical fume hood) b->c d Weigh the required amount of compound c->d e Dissolve in appropriate solvent d->e f Decontaminate work surfaces e->f g Dispose of waste in designated containers f->g h Remove and properly store PPE g->h i Wash hands thoroughly h->i

Figure 1. General workflow for handling this compound.
Storage Requirements

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored at temperatures between 2-8°C under an inert atmosphere and protected from light.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[4]

Accidental Release Measures

In the case of a spill, the following emergency procedure should be followed:

G a Spill Occurs b Evacuate immediate area a->b c Ensure proper ventilation b->c d Wear appropriate PPE c->d e Contain the spill d->e f Absorb with inert material (e.g., vermiculite, sand) e->f g Collect and place in a sealed container for disposal f->g h Clean the spill area g->h i Decontaminate surfaces h->i

Figure 2. Emergency procedure for a chemical spill.

Experimental Protocol: Microwave-Assisted Synthesis of a Related Compound

While a specific experimental protocol for this compound was not found, a general procedure for the synthesis of structurally similar 1-aryl-1H-pyrazole-5-amines via microwave-assisted synthesis has been reported and can serve as a methodological reference.[6][7]

Materials:

  • Aryl hydrazine

  • 3-Aminocrotononitrile or an appropriate α-cyanoketone

  • 1 M Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a designated microwave reactor vial, combine the aryl hydrazine (1 equivalent) and 3-aminocrotononitrile or α-cyanoketone (1 equivalent).[6]

  • Add 1 M hydrochloric acid to the vial to achieve the desired concentration.[6]

  • Place a stir bar in the vial and seal it securely.

  • Place the vial in the microwave reactor and heat to 150°C for 10-15 minutes.[6]

  • After the reaction is complete and the vial has cooled, carefully unseal it in a fume hood.

  • Basify the reaction mixture with a 10% sodium hydroxide solution to precipitate the product.[6]

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product under vacuum.

This protocol highlights a modern and efficient method for the synthesis of pyrazole-5-amine derivatives, which may be adaptable for the synthesis of this compound. As with any chemical synthesis, appropriate risk assessments and safety precautions are paramount.

Toxicological and Ecological Information

This technical guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) provided by the manufacturer. Always consult the most up-to-date SDS for the specific chemical you are using and adhere to all institutional and governmental safety regulations.

References

Methodological & Application

Synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthesis protocols for the preparation of 1-Cyclohexyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined herein are based on established synthetic methodologies for pyrazole derivatives, ensuring robust and reproducible results.

Introduction

This compound is a substituted pyrazole derivative of significant interest in the development of novel therapeutic agents. The pyrazole nucleus is a common scaffold in a wide array of biologically active compounds. The 5-amino substituent, in particular, offers a versatile handle for further functionalization, enabling the exploration of diverse chemical space in lead optimization programs. This document details two primary synthetic strategies for the preparation of the title compound, with a focus on a highly efficient and widely applicable method.

Synthetic Strategies

Two principal routes for the synthesis of this compound are presented:

  • Route 1: Cyclocondensation of Cyclohexylhydrazine with a β-Alkoxyacrylonitrile. This is the recommended and most direct method, leveraging the well-established reaction between hydrazines and β-ketonitrile derivatives to form the 5-aminopyrazole ring system.

  • Route 2: Knorr Pyrazole Synthesis. This classical approach involves the reaction of cyclohexylhydrazine with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. While a viable alternative, the selection of an appropriate dicarbonyl precursor for the desired 5-amino substitution pattern can be more complex.

Route 1: Cyclocondensation with a β-Alkoxyacrylonitrile

This route is favored for its high efficiency and the commercial availability of the requisite starting materials. The reaction proceeds via a nucleophilic attack of the cyclohexylhydrazine on the β-carbon of the acrylonitrile, followed by an intramolecular cyclization with the elimination of an alcohol to form the stable pyrazole ring.

Experimental Protocol

Objective: To synthesize this compound via the reaction of cyclohexylhydrazine hydrochloride and 3-ethoxyacrylonitrile.

Materials:

  • Cyclohexylhydrazine hydrochloride

  • 3-Ethoxyacrylonitrile (mixture of cis and trans isomers)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Cyclohexylhydrazine Free Base: In a round-bottom flask, dissolve cyclohexylhydrazine hydrochloride (1.0 equivalent) in water. Add a saturated aqueous solution of sodium bicarbonate or an equivalent of triethylamine to neutralize the hydrochloride salt and liberate the free base. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexylhydrazine as an oil. Note: Cyclohexylhydrazine is sensitive to air and should be used immediately or stored under an inert atmosphere.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the freshly prepared cyclohexylhydrazine (1.0 equivalent) and absolute ethanol.

  • Addition of β-Alkoxyacrylonitrile: To the stirred solution of cyclohexylhydrazine, add 3-ethoxyacrylonitrile (1.1 equivalents) dropwise at room temperature.[1][2]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Quantitative Data Summary
ParameterRoute 1 (Proposed)
Starting Materials Cyclohexylhydrazine hydrochloride, 3-Ethoxyacrylonitrile
Key Reagents Sodium bicarbonate, Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4 - 12 hours
Purification Method Column Chromatography
Expected Yield Moderate to High

Route 2: Knorr Pyrazole Synthesis (Alternative)

The Knorr pyrazole synthesis is a classic method for the formation of pyrazole rings.[2] In this alternative approach, cyclohexylhydrazine is reacted with a 1,3-dicarbonyl compound or a synthetic equivalent that can generate the 5-aminopyrazole moiety. A potential synthon for this purpose is malononitrile dimer, which can react with a hydrazine to form a 3-substituted-5-aminopyrazole.

Conceptual Protocol
  • Reaction of Cyclohexylhydrazine with a Malononitrile Derivative: Cyclohexylhydrazine would be reacted with a suitable malononitrile derivative in a protic solvent like ethanol, often with catalytic acid or base.

  • Cyclization: The initial adduct would undergo intramolecular cyclization to form the pyrazole ring.

  • Work-up and Purification: Similar work-up and purification procedures as described in Route 1 would be employed.

While theoretically sound, this route may present challenges in controlling regioselectivity and may require more specialized starting materials compared to Route 1.

Visualizations

Diagrams of Synthetic Pathways and Workflows

Synthesis_Overview cluster_route1 Route 1: Cyclocondensation cluster_route2 Route 2: Knorr Synthesis (Alternative) A1 Cyclohexylhydrazine C1 This compound A1->C1 Ethanol, Reflux B1 3-Ethoxyacrylonitrile B1->C1 A2 Cyclohexylhydrazine C2 This compound A2->C2 Acid/Base Catalyst B2 1,3-Dicarbonyl Equivalent B2->C2 Detailed_Workflow_Route1 start Start step1 Neutralize Cyclohexylhydrazine Hydrochloride start->step1 Step 1 step2 Dissolve in Ethanol step1->step2 Step 2 step3 Add 3-Ethoxyacrylonitrile step2->step3 Step 3 step4 Reflux Reaction (4-12 hours) step3->step4 Step 4 step5 Cool and Concentrate step4->step5 Step 5 step6 Purify by Column Chromatography step5->step6 Step 6 end Final Product step6->end Completion

References

Microwave-Assisted Synthesis of 1-Aryl-1H-Pyrazole-5-Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 1-aryl-1H-pyrazole-5-amines utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and simplified purification procedures.[1][2][3] The 1-aryl-1H-pyrazole-5-amine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[4][5][6]

Introduction

1-Aryl-1H-pyrazole-5-amines are valuable intermediates in the discovery and development of novel therapeutics.[1][4] Traditional synthetic routes often involve prolonged reaction times at high temperatures and require extensive purification by chromatography.[1] Microwave-assisted synthesis provides a rapid and efficient alternative, often leading to the desired products in a matter of minutes with high purity, thereby accelerating the drug discovery process.[2][7] This protocol details a robust and reproducible microwave-mediated synthesis from readily available starting materials.

General Reaction Scheme

The microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines typically involves the condensation of an aryl hydrazine with either 3-aminocrotononitrile or an appropriate α-cyanoketone in an acidic aqueous medium.[1][3]

cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHydrazine Aryl Hydrazine Microwave Microwave Irradiation (150 °C, 10-15 min) ArylHydrazine->Microwave Aminocrotononitrile 3-Aminocrotononitrile or α-Cyanoketone Aminocrotononitrile->Microwave Product 1-Aryl-1H-pyrazole-5-amine Microwave->Product Solvent 1 M HCl (aq) Solvent->Microwave

Caption: General reaction scheme for the microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and isolated yields for the synthesis of various 1-aryl-1H-pyrazole-5-amines using the microwave-assisted protocol.

EntryAryl HydrazineR1R2Time (min)Yield (%)
1PhenylhydrazineHCH₃1085
24-FluorophenylhydrazineHCH₃1090
34-ChlorophenylhydrazineHCH₃1588
44-BromophenylhydrazineHCH₃1587
54-MethylphenylhydrazineHCH₃1082
6PhenylhydrazineC₆H₅H1575
74-FluorophenylhydrazineC₆H₅H1580

Note: Reactions were typically performed at 150 °C in 1 M HCl. Yields are for isolated, purified products.[1]

Experimental Protocols

This section provides a detailed protocol for a representative microwave-assisted synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 3-Aminocrotononitrile

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Microwave reactor vials (2-5 mL) with stir bars

  • Microwave synthesizer

  • Stir plate

  • Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

  • Standard laboratory glassware

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all manipulations of reagents and solvents in a well-ventilated fume hood.

  • Microwave reactors operate at high temperatures and pressures; ensure you are properly trained and follow the manufacturer's safety guidelines.

Protocol:

  • Reaction Setup:

    • To a 2-5 mL microwave reactor vial, add 4-fluorophenylhydrazine hydrochloride (1.0 mmol, 1 equiv.).

    • Add 3-aminocrotononitrile (1.0 mmol, 1 equiv.).[1]

    • Add a magnetic stir bar to the vial.

    • Add 2.5 mL of 1 M HCl to the vial to achieve a substrate concentration of 0.4 M.[1]

    • Seal the vial securely with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction temperature to 150 °C and the reaction time to 10 minutes.[1][2]

    • Start the microwave irradiation with stirring.

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a beaker.

    • While stirring, slowly add 10% NaOH solution dropwise to basify the mixture until a precipitate forms (typically pH > 7).[1]

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum to obtain the pure 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Characterization:

The identity and purity of the synthesized compounds can be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Liquid Chromatography-Mass Spectrometry (LC-MS)[8]

  • Fourier-Transform Infrared (FTIR) spectroscopy[8]

Experimental Workflow

The following diagram illustrates the typical workflow for the microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines.

Start Start Reagents Combine Aryl Hydrazine and 3-Aminocrotononitrile in Microwave Vial Start->Reagents Solvent Add 1 M HCl Reagents->Solvent Seal Seal Vial Solvent->Seal Microwave Microwave Irradiation (150 °C, 10-15 min) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Basify Basify with 10% NaOH Cool->Basify Filter Vacuum Filtration Basify->Filter Dry Dry Product Filter->Dry Characterize Characterization (NMR, LC-MS, etc.) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for the microwave-assisted synthesis and isolation of 1-aryl-1H-pyrazole-5-amines.

Conclusion

The microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines is a highly efficient and reproducible method that is well-suited for the rapid generation of compound libraries for drug discovery and development. The short reaction times, high yields, and simple work-up procedures make this an attractive alternative to conventional synthetic methods. This protocol provides a solid foundation for researchers to synthesize a diverse range of 1-aryl-1H-pyrazole-5-amine derivatives for further investigation.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives are a critical class of N-heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, has fueled significant interest in developing efficient and sustainable synthetic methodologies.[1][2] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of substituted pyrazoles, offering advantages such as high atom economy, procedural simplicity, reduced reaction times, and minimized waste generation compared to traditional multi-step syntheses.[3][4][5] These reactions allow for the construction of complex molecular architectures in a single synthetic operation from readily available starting materials.

This document provides detailed application notes and experimental protocols for several versatile and widely used one-pot methods for synthesizing substituted pyrazole derivatives. The protocols are intended for researchers and scientists in organic synthesis and drug development.

I. Synthesis of Polysubstituted Pyrazoles via Condensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

The reaction between 1,3-dicarbonyl compounds and hydrazine derivatives is a foundational and straightforward method for pyrazole synthesis, first reported by Knorr in 1883.[1][6] Modern variations of this reaction have been optimized for one-pot procedures, often employing catalysts to improve yields and regioselectivity.

General Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R3 Pyrazole Substituted Pyrazole 1,3-Dicarbonyl->Pyrazole + Hydrazine Catalyst, Solvent, Temp Hydrazine R2-NH-NH2 Hydrazine->Pyrazole

Caption: General scheme for pyrazole synthesis from 1,3-dicarbonyls and hydrazines.

Protocol 1: Catalyst-Free Synthesis of 1,3,5-Substituted Pyrazoles in Ethylene Glycol

This protocol describes a green and efficient synthesis of pyrazoles at room temperature without the need for a catalyst.[1]

Experimental Procedure:

  • To a solution of the 1,3-diketone (1.0 mmol) in ethylene glycol (5 mL), add the substituted hydrazine (1.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure substituted pyrazole.

Entry1,3-Diketone (R1, R3)Hydrazine (R2)Time (h)Yield (%)
1Acetylacetone (CH3, CH3)Phenylhydrazine295
2Benzoylacetone (Ph, CH3)Phenylhydrazine392
3Dibenzoylmethane (Ph, Ph)Phenylhydrazine490
4Acetylacetone (CH3, CH3)Hydrazine hydrate2.585

Data adapted from studies on pyrazole synthesis.[1]

II. Three-Component One-Pot Synthesis of Highly Functionalized Pyrazoles

Multicomponent reactions (MCRs) that bring together three or more reactants in a single pot represent a highly efficient approach to generating molecular diversity. A common MCR for pyrazoles involves the reaction of an aldehyde, a compound with an active methylene group (like malononitrile), and a hydrazine.

General Workflow:

G Reactants Aldehyde Active Methylene Compound Hydrazine Mixing Mix reactants in a suitable solvent with a catalyst Reactants->Mixing Reaction Stir at specified temperature for a set time Mixing->Reaction Workup Product isolation and purification (e.g., filtration, recrystallization) Reaction->Workup Characterization Characterize the final product (NMR, MS, etc.) Workup->Characterization

Caption: Workflow for a three-component pyrazole synthesis.

Protocol 2: Iodine-Catalyzed Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles in Water

This protocol outlines an environmentally benign, iodine-catalyzed, one-pot synthesis of highly functionalized pyrazoles in water.[7][8]

Experimental Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and molecular iodine (10 mol%) in water (10 mL).

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with water, and then with a 10% sodium thiosulfate solution to remove iodine.

  • Dry the crude product and recrystallize from ethanol to afford the pure pyrazole derivative.

EntryAldehyde (Ar)Time (h)Yield (%)
1Benzaldehyde592
24-Chlorobenzaldehyde495
34-Methoxybenzaldehyde688
44-Nitrobenzaldehyde496

Data compiled from iodine-catalyzed multicomponent pyrazole synthesis literature.[8]

III. Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds with significant biological activities. Their synthesis can be efficiently achieved through a one-pot, four-component reaction.

Reaction Mechanism Overview:

G A Aldehyde + Malononitrile B Knoevenagel Condensation (Intermediate I) A->B Catalyst E Michael Addition (I + II) B->E C Hydrazine + Ethyl Acetoacetate D Pyrazolone Formation (Intermediate II) C->D D->E F Cyclization & Dehydration E->F G Pyrano[2,3-c]pyrazole F->G

Caption: Simplified mechanism for four-component pyrano[2,3-c]pyrazole synthesis.

Protocol 3: Copper Oxide Nanoparticle-Catalyzed Synthesis of Pyrano[2,3-c]pyrazoles

This protocol utilizes reusable copper oxide nanoparticles (CuO NPs) as an efficient and environmentally friendly catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives in water.[9]

Experimental Procedure:

  • A mixture of ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), an aromatic aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), and CuO NPs (15 mg) is prepared in water (10 mL).[9]

  • The mixture is stirred under reflux conditions.[9]

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature.

  • The catalyst is separated using an external magnet and washed with hot ethanol.[9]

  • The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated.

  • The pure product is obtained through recrystallization from ethanol and water.[9]

EntryAldehyde (Ar)Time (min)Yield (%)
14-Chlorobenzaldehyde2598
24-Nitrobenzaldehyde3096
3Benzaldehyde3595
44-Hydroxybenzaldehyde4092

Data from a study on CuO NP-catalyzed synthesis of pyrano[2,3-c]pyrazoles.[9]

IV. One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Ketones, Aldehydes, and Hydrazine

This method provides a versatile route to 1,3,5-trisubstituted pyrazoles by first forming a pyrazoline intermediate in situ, followed by oxidation.

Protocol 4: Benign Oxidation Protocol using Oxygen in DMSO

This protocol offers a greener alternative to traditional oxidation methods by using oxygen from the air as the oxidant.[10]

Experimental Procedure:

  • A mixture of a ketone (1.0 mmol), an aldehyde (1.0 mmol), and hydrazine monohydrochloride (1.1 mmol) is stirred in DMSO (2 mL) at room temperature for 1 hour to form the pyrazoline intermediate.[10]

  • The reaction mixture is then heated to 100-120 °C under an oxygen atmosphere (or open to the air) and stirred for several hours.[10]

  • The reaction is monitored by TLC for the disappearance of the pyrazoline intermediate.

  • After completion, the mixture is cooled, and water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield the pyrazole.

EntryKetoneAldehydeTime (h)Yield (%)
1AcetophenoneBenzaldehyde1691
24'-Methylacetophenone4-Chlorobenzaldehyde1685
3PropiophenoneBenzaldehyde2082
4Acetophenone2-Naphthaldehyde1688

Data derived from a study on the one-pot synthesis of pyrazoles with in situ oxidation.[10]

The one-pot synthesis of substituted pyrazoles through multicomponent reactions offers significant advantages in terms of efficiency, sustainability, and operational simplicity. The protocols detailed above provide robust and versatile methods for accessing a wide range of pyrazole derivatives. Researchers can adapt these procedures by varying the substrates, catalysts, and reaction conditions to generate diverse libraries of pyrazole-containing compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: Characterization of 1-Cyclohexyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 1-Cyclohexyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of interest in pharmaceutical research. The protocols detailed herein describe the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is intended to serve as a practical guide for researchers engaged in the synthesis, quality control, and analytical development of pyrazole-based compounds.

Introduction

This compound (C9H15N3) is a heterocyclic amine containing a pyrazole nucleus, a scaffold frequently found in pharmacologically active compounds.[1] Thorough characterization of such molecules is critical to ensure their identity, purity, and stability, which are prerequisites for further investigation in drug discovery and development. The analytical techniques outlined in this document provide orthogonal information to confirm the molecular structure and quantify impurities.

Analytical Methods & Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the principal analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for quantifying any related substances. The following protocol is a general guideline and may require optimization.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be used to identify residual solvents, starting materials, and by-products from the synthesis of this compound.[3]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the connectivity of atoms in this compound.[4][5]

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Acquire at least 16 scans.

    • Use a spectral width of -2 to 12 ppm.

    • The addition of D₂O can be used to identify the exchangeable N-H protons.[6]

  • ¹³C NMR:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Use a spectral width of 0 to 200 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4][7]

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from similar compounds.

Table 1: Predicted Mass Spectrometry Data [8]

AdductPredicted m/z
[M+H]⁺166.13388
[M+Na]⁺188.11582
[M+K]⁺204.08976
[M+NH₄]⁺183.16042

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Cyclohexyl CH (N-attached)~3.8 - 4.2m
Pyrazole CH~7.3 - 7.5d
Pyrazole CH~5.5 - 5.7d
NH₂~4.0 - 5.0 (broad)s
Cyclohexyl CH₂~1.1 - 2.0m

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Pyrazole C=N~150 - 155
Pyrazole C-NH₂~140 - 145
Pyrazole CH~130 - 135
Pyrazole CH~90 - 95
Cyclohexyl CH (N-attached)~55 - 60
Cyclohexyl CH₂~24 - 35

Table 4: Expected FT-IR Absorption Bands [6][9]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Asymmetric & Symmetric Stretch3400 - 3250 (two bands)Medium
Amine (N-H)Bend1650 - 1580Medium
Alkane (C-H)Stretch2950 - 2850Strong
Pyrazole (C=N)Stretch1620 - 1550Medium
Pyrazole (C=C)Stretch1580 - 1480Medium
Aliphatic C-NStretch1250 - 1020Medium

Visualizations

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_elucidation Structural Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC Purity >95%? GCMS GC-MS (Impurity ID) Purification->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR Structure Confirmed Structure of This compound GCMS->Structure Corroborates MW NMR->Structure FTIR->Structure Logical_Relationship cluster_info Information Provided cluster_tech Analytical Technique Structure This compound HPLC HPLC Structure->HPLC MS Mass Spectrometry Structure->MS NMR NMR Structure->NMR FTIR FT-IR Structure->FTIR Purity Purity & Quantity Purity->Structure MW Molecular Weight MW->Structure Connectivity Atom Connectivity & Stereochemistry Connectivity->Structure FuncGroups Functional Groups FuncGroups->Structure HPLC->Purity MS->MW NMR->Connectivity FTIR->FuncGroups

References

Developing Cellular Assays for Pyrazole Compound Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Pyrazole-containing drugs have been approved by the FDA for a wide range of diseases, highlighting their clinical significance.[3] These compounds are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2][4] This document provides detailed application notes and protocols for developing and executing cellular assays to screen and characterize pyrazole-based compounds.

Key Cellular Targets and Signaling Pathways of Pyrazole Compounds

A primary focus for pyrazole compound screening is the inhibition of protein kinases involved in cell cycle regulation, proliferation, and survival.[4][5] Understanding the specific pathways targeted by these compounds is essential for designing relevant assays and interpreting results.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of cell cycle progression.[1] Their inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these pathways are often deregulated.[1] For instance, the pyrazole compound AT7519 is a potent inhibitor of multiple CDKs.[1]

CDK_Pathway Mitogenic Signals Mitogenic Signals Cyclin D / CDK4/6 Cyclin D / CDK4/6 Mitogenic Signals->Cyclin D / CDK4/6 pRb Rb Cyclin D / CDK4/6->pRb phosphorylates p-pRb p-Rb (Phosphorylated) pRb->p-pRb E2F_free E2F released p-pRb->E2F_free releases E2F_seq E2F sequestered G1_S_Transcription G1/S Phase Gene Transcription E2F_free->G1_S_Transcription activates Cyclin E / CDK2 Cyclin E / CDK2 G1_S_Transcription->Cyclin E / CDK2 S_Phase S Phase (DNA Replication) Cyclin E / CDK2->S_Phase promotes Pyrazole_Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Pyrazole_Inhibitor->Cyclin D / CDK4/6 Pyrazole_Inhibitor->Cyclin E / CDK2

Inhibition of the CDK/Rb pathway by pyrazole compounds.
Janus Kinase (JAK) Signaling Pathway

The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in immunity and inflammation. Pyrazole-based compounds have been developed as potent JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates pJAK p-JAK JAK->pJAK autophosphorylates STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription activates Pyrazole_Inhibitor Pyrazole JAK Inhibitor Pyrazole_Inhibitor->JAK Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, MTS) Kinase_Inhibition In Vitro Kinase Inhibition Assay Cytotoxicity->Kinase_Inhibition Active Compounds Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase) Cytotoxicity->Apoptosis_Assay Active Compounds Western_Blot Western Blot Analysis Kinase_Inhibition->Western_Blot Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Pyrazole_Library Pyrazole Compound Library Pyrazole_Library->Cytotoxicity

References

Application Notes and Protocols for the Use of 1-Cyclohexyl-1H-pyrazol-5-amine as a Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1-cyclohexyl-1H-pyrazol-5-amine as a versatile scaffold in the synthesis of chemical libraries for drug discovery. The pyrazole core is a well-established privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] The 1-cyclohexyl and 5-amino substituents offer key points for diversification, allowing for the systematic exploration of chemical space to identify novel therapeutic agents.

Overview of the this compound Scaffold

The this compound scaffold combines the favorable properties of the pyrazole ring with a bulky, lipophilic cyclohexyl group at the N1 position and a reactive primary amine at the C5 position. This strategic arrangement allows for the generation of diverse libraries of compounds with potential applications in various therapeutic areas, particularly as kinase inhibitors. The amino group serves as a handle for introducing a wide array of substituents via reactions such as acylation, alkylation, and sulfonylation, enabling the fine-tuning of physicochemical and pharmacological properties.

Proposed Synthesis of the this compound Scaffold

While a specific protocol for the direct synthesis of this compound is not extensively documented, a plausible and efficient method can be adapted from established syntheses of related 1-substituted-5-aminopyrazoles.[3][4] The most common approach involves the condensation of a substituted hydrazine with a suitable three-carbon synthon bearing a nitrile group.[3]

Protocol 1: Proposed Synthesis of this compound

This protocol describes a proposed two-step synthesis starting from cyclohexylhydrazine and 3-ethoxyacrylonitrile.

Materials:

  • Cyclohexylhydrazine hydrochloride

  • 3-Ethoxyacrylonitrile

  • Ethanol (absolute)

  • Sodium ethoxide

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Preparation of Cyclohexylhydrazine Free Base:

    • In a 250 mL round-bottom flask, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) in water.

    • Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain cyclohexylhydrazine as an oil. Use immediately in the next step.

  • Cyclization Reaction:

    • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the freshly prepared cyclohexylhydrazine (1.0 eq) in absolute ethanol.

    • Add 3-ethoxyacrylonitrile (1.1 eq) to the solution.

    • Add a catalytic amount of sodium ethoxide (0.1 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound.

Library Synthesis Strategy: N-Acylation of the Scaffold

The 5-amino group of the scaffold is a prime site for diversification. N-acylation is a robust and versatile reaction for creating a library of amides with diverse R-groups.

Workflow for Library Synthesis:

Library_Synthesis_Workflow Scaffold This compound Reaction N-Acylation Reaction Scaffold->Reaction Acyl_Chlorides Diverse Acyl Chlorides (R-COCl) Acyl_Chlorides->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Library Diverse Library of N-Acyl-1-cyclohexyl-1H-pyrazol-5-amines Reaction->Library

Caption: Workflow for the synthesis of a diverse library via N-acylation.

Protocol 2: Parallel Synthesis of an N-Acyl Pyrazole Library

This protocol is designed for a parallel synthesis format, for example, in a 96-well plate.

Materials:

  • Stock solution of this compound in anhydrous Dichloromethane (DCM)

  • A library of diverse acyl chlorides (or carboxylic acids for amide coupling)

  • Pyridine or another suitable base

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (1.0 eq) in anhydrous DCM.

    • Prepare separate stock solutions of a diverse set of acyl chlorides (1.1 eq) in anhydrous DCM in a 96-well plate format.

    • Prepare a stock solution of pyridine (1.5 eq) in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the stock solution of this compound.

    • Add the corresponding acyl chloride solution to each well.

    • Add the pyridine solution to each well.

    • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the products using a liquid-liquid extraction robot or manually with DCM.

    • The organic layers can be purified by parallel solid-phase extraction (SPE) or high-throughput preparative chromatography.

  • Analysis and Storage:

    • Analyze the purity and confirm the identity of the compounds in each well using LC-MS.

    • Store the library in a suitable solvent (e.g., DMSO) at -20°C.

Biological Activity and Data Presentation

Libraries derived from pyrazole scaffolds have shown significant activity as kinase inhibitors. While specific data for a library derived from this compound is not available, the following tables present IC50 values for analogous pyrazole derivatives against two important cancer-related kinases, p38 MAPK and VEGFR-2. This data serves as a reference for the potential activity of libraries synthesized from the target scaffold.

Table 1: Inhibitory Activity of Analogous Pyrazole Derivatives against p38 MAPK

Compound IDStructurep38 MAPK IC50 (nM)Reference
BIRB 796 N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-(4-morpholinyl)phenyl]urea38[5][6]
Analogue 1 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazole-5-carboxamide1780[7]
Analogue 2 N-(4-tert-butylphenyl)-1-(tert-butyl)-1H-pyrazole-5-carboxamide350

Table 2: Inhibitory Activity of Analogous Pyrazole Derivatives against VEGFR-2

Compound IDStructureVEGFR-2 IC50 (nM)Reference
Analogue 3 3-(4-chlorophenyl)-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one38[8]
Analogue 4 3-(2,4-difluorophenyl)-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one9[8]
Analogue 5 4-((4-chloro-2-fluorophenyl)amino)-5-cyano-6-ethoxy-N-(1-cyclohexylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide200[9]
Analogue 6 5-Amino-1-(4-chlorophenyl)-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide220[10]

Biological Screening Protocol

A common method for screening kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay.

Protocol 3: LanthaScreen™ Eu Kinase Binding Assay

This protocol provides a general procedure for determining the IC50 values of library compounds against a kinase of interest (e.g., p38 MAPK or VEGFR-2).

Materials:

  • Kinase of interest (e.g., p38 MAPK or VEGFR-2)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer

  • Test compounds (from the synthesized library)

  • 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in kinase buffer.

    • Prepare a 4X solution of the kinase tracer in kinase buffer.

    • Perform serial dilutions of the test compounds in 100% DMSO, followed by a dilution in kinase buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 4 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

    • Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

Compounds derived from pyrazole scaffolds are known to inhibit various kinase signaling pathways involved in cell proliferation, inflammation, and angiogenesis. Below are diagrams of the p38 MAPK and VEGFR-2 signaling pathways, which are common targets for pyrazole-based inhibitors.

p38 MAPK Signaling Pathway:

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (ASK1, TAK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors MK2->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling cascade.

VEGFR-2 Signaling Pathway:

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration) ERK->Gene_Expression Akt->Gene_Expression

Caption: The VEGFR-2 signaling cascade.

References

Application Notes and Protocols: Functionalization Reactions of the Amino Group on Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The amino-substituted pyrazole, or aminopyrazole, is a particularly versatile scaffold, serving as a key building block for the synthesis of a wide range of functionalized molecules and fused heterocyclic systems. The amino group provides a reactive handle for various chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. These modifications can profoundly influence the pharmacological properties of the resulting compounds, making the functionalization of the amino group a critical aspect of pyrazole-based drug development.

These application notes provide an overview of several key functionalization reactions of the amino group on pyrazoles, including N-arylation, acylation, sulfonylation, diazotization, reductive amination, and cyclocondensation. For each reaction type, a general description, a detailed experimental protocol for a representative example, and a summary of relevant quantitative data are provided. Additionally, graphical representations of the reaction workflows are included to facilitate understanding.

N-Arylation of Aminopyrazoles

The formation of a C-N bond to introduce an aryl group at the amino functionality of pyrazoles is a common strategy in medicinal chemistry to explore structure-activity relationships. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[1] This method is favored for its high efficiency, broad substrate scope, and tolerance of various functional groups.[2]

General Workflow for Buchwald-Hartwig Amination

sub Aminopyrazole & Aryl Halide reagents Pd Catalyst Ligand Base sub->reagents Add solvent Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent Dissolve reaction Inert Atmosphere Heat (80-120 °C) solvent->reaction React workup Aqueous Workup Extraction reaction->workup Process purification Column Chromatography workup->purification Purify product N-Arylaminopyrazole purification->product Isolate sub Aminopyrazole reagents Acylating Agent (e.g., Acyl Chloride) sub->reagents Add base Base (e.g., Pyridine, Et3N) reagents->base Add solvent Anhydrous Solvent (e.g., DCM, THF) base->solvent Dissolve reaction Stir at RT or Heat solvent->reaction React workup Aqueous Workup Extraction reaction->workup Process purification Recrystallization or Column Chromatography workup->purification Purify product N-Acylaminopyrazole purification->product Isolate sub Aminopyrazole reagents1 NaNO₂ Strong Acid (e.g., HCl) sub->reagents1 Add temp1 0-5 °C reagents1->temp1 Maintain intermediate Diazonium Salt temp1->intermediate Forms reagents2 Copper(I) Salt (e.g., CuCl, CuBr) intermediate->reagents2 Add reaction Heat reagents2->reaction React workup Neutralization Extraction reaction->workup Process purification Column Chromatography workup->purification Purify product Halogenated Pyrazole purification->product Isolate

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug development. The described protocol is based on the robust and widely applicable condensation reaction of a substituted hydrazine with a β-functionalized nitrile. This document outlines a detailed experimental procedure, safety considerations for handling hazardous reagents, and strategies for process optimization and scale-up. Quantitative data from analogous syntheses are presented to provide expected benchmarks for yield and purity.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole moiety is a common scaffold in pharmaceuticals, and the specific substitution pattern of this compound makes it a versatile synthon for creating libraries of potential drug candidates. The successful and safe scale-up of its synthesis is therefore critical for advancing drug discovery programs.

The most common and reliable method for the synthesis of 5-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile or a related synthon.[1][2] This protocol adapts a well-established procedure for the synthesis of a structurally similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which has been rigorously documented in Organic Syntheses.[3]

Synthetic Strategy

The synthesis of this compound is achieved through a two-component condensation reaction between cyclohexylhydrazine and 3-aminocrotononitrile. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable pyrazole ring.

G cluster_reactants Reactants A Cyclohexylhydrazine C Condensation & Cyclization A->C B 3-Aminocrotononitrile B->C D This compound C->D

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

This protocol is adapted from a procedure for a similar compound and should be optimized for the specific target molecule.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Typical Purity
Cyclohexylhydrazine hydrochloride24214-73-1150.64≥98%
3-Aminocrotononitrile1118-61-282.10≥96%
Sodium hydroxide (NaOH)1310-73-240.00≥97%
Toluene108-88-392.14Anhydrous, ≥99.8%
Deionized Water7732-18-518.02-
Detailed Synthesis Protocol (Lab Scale: ~10 g)
  • Preparation of Cyclohexylhydrazine Free Base: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 2 M sodium hydroxide (1.0 eq) dropwise, maintaining the internal temperature below 10 °C. After the addition is complete, extract the aqueous layer with toluene (3 x volume of water). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and use the resulting toluene solution of cyclohexylhydrazine directly in the next step. Caution: Cyclohexylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5][6]

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add the toluene solution of cyclohexylhydrazine.

  • Addition of 3-Aminocrotononitrile: To the stirred solution of cyclohexylhydrazine, add 3-aminocrotononitrile (1.0 eq) in one portion at room temperature.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 20-24 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with deionized water to remove any remaining salts.

    • Concentrate the toluene layer under reduced pressure to obtain the crude product as an oil or a solid.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene/heptane, ethanol/water) is the preferred method for large-scale purification.

    • Column Chromatography: For smaller scales or to obtain very high purity material, silica gel column chromatography can be employed using a suitable eluent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table presents expected outcomes based on the synthesis of a structurally analogous compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[3] These values should be considered as a baseline for optimization.

ParameterExpected ValueNotes
Yield 80-90%Highly dependent on reaction conditions and purity of starting materials.
Purity (crude) >90%Can be improved by proper work-up.
Purity (after recrystallization) >99%Recrystallization is an effective purification method.
Reaction Time 20-24 hoursMonitor by TLC or HPLC for completion.
Reaction Temperature 90-100 °CHigher temperatures may lead to side products.

Scale-up Considerations and Safety

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety and efficiency.

Safety and Handling of Reagents
  • Cyclohexylhydrazine: This reagent is toxic and should be handled with extreme care.[4][5][6] Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat. For large-scale operations, a closed system is recommended.

  • Exothermicity: The condensation reaction can be exothermic. For larger scale reactions, the addition of 3-aminocrotononitrile may need to be done portion-wise or as a solution to control the internal temperature. The reactor should have adequate cooling capacity.

  • Pressure Build-up: Although not expected to be significant in this reaction, it is good practice to have a system that can vent any potential pressure build-up, especially when heating a closed system.

Process Optimization for Scale-up

G cluster_input Input Parameters cluster_process Process cluster_output Output Metrics A Reactant Stoichiometry P Scale-up Synthesis A->P B Reaction Temperature B->P C Solvent Choice C->P D Reaction Time D->P X Yield P->X Y Purity P->Y Z Safety P->Z

Figure 2: Key parameters for scale-up optimization.
  • Solvent: Toluene is a suitable solvent for this reaction. On a larger scale, consider the environmental impact and recovery of the solvent.

  • Purification: Recrystallization is generally the most scalable purification method. A thorough screening of solvents is recommended to find a system that gives high recovery and purity.

  • Process Analytical Technology (PAT): For commercial-scale production, implementing PAT tools such as in-situ IR or Raman spectroscopy can help monitor reaction progress and ensure consistency between batches.

Conclusion

The synthesis of this compound can be reliably achieved and scaled up through the condensation of cyclohexylhydrazine and 3-aminocrotononitrile. By following the outlined protocol and giving careful consideration to the safety and process optimization aspects, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. The provided data from analogous reactions serves as a useful benchmark for process development and optimization.

References

Protocol for N-Alkylation of Pyrazole Derivatives: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of pyrazole derivatives, a crucial transformation in medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a key step in the synthesis of numerous therapeutic agents and functional materials.[1][2]

The protocols outlined below cover a range of methodologies, from classical base-mediated reactions to more modern approaches such as phase-transfer catalysis, acid-catalyzed methods, and microwave-assisted synthesis. A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as alkylation can occur at either of the two nitrogen atoms.[2][3][4] The choice of reagents and reaction conditions plays a critical role in directing the alkylation to the desired nitrogen, thereby influencing the biological activity and properties of the final product.[2]

I. Base-Mediated N-Alkylation

Base-mediated N-alkylation is a widely used and versatile method for the synthesis of N-alkylated pyrazoles.[5] This approach involves the deprotonation of the pyrazole nitrogen by a suitable base to form a pyrazolate anion, which then acts as a nucleophile and attacks an alkylating agent. The regioselectivity of this reaction is influenced by factors such as the steric hindrance of the pyrazole substituents, the nature of the base, the solvent, and the alkylating agent.[2][3]

Experimental Protocol: General Procedure using Sodium Hydride

This protocol describes a general procedure for the N1-alkylation of a substituted pyrazole using sodium hydride (NaH) as the base and an alkyl halide as the alkylating agent.[1]

Materials:

  • Substituted Pyrazole (e.g., 5-Hydrazinyl-4-phenyl-1H-pyrazole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 equivalent).

  • Add anhydrous DMF to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[1]

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.[1]

Data Summary: Base-Mediated N-Alkylation of Pyrazoles
Pyrazole DerivativeAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-CF₃-5-acetyl-pyrazoleEthyl iodoacetateK₂CO₃MeCNReflux-50:50 mixture of regioisomers[3][6]
3-(pyridin-2-yl)-5-CF₃-pyrazoleEthyl iodoacetateNaHDME/MeCNReflux3N1-alkylation[3][7]
3-substituted pyrazolesα-bromoacetatesMgBr₂---44-90[8]

II. Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis (PTC) offers an efficient and often environmentally benign alternative for the N-alkylation of pyrazoles. This method is particularly effective for reactions involving a solid base and an organic-soluble substrate, facilitating the reaction between two immiscible phases. Solvent-free PTC conditions have been shown to provide high yields of N-alkylpyrazoles with a simple work-up procedure.[9]

Experimental Protocol: Solvent-Free PTC N-Alkylation

This protocol describes the N-alkylation of pyrazole using an alkyl halide under solvent-free phase-transfer catalysis conditions.[9]

Materials:

  • Pyrazole

  • Alkyl halide (e.g., n-Butyl bromide, Benzyl chloride)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a round-bottom flask, mix equimolar amounts of pyrazole and the appropriate alkyl halide.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 3 mol%).[9]

  • Add the base (e.g., solid KOH).[9]

  • Stir the mixture at the appropriate temperature (see table below) for the specified time.

  • After the reaction is complete (monitored by TLC), the crude mixture can be purified by distillation (e.g., ball-to-ball distillation) to afford the N-alkylpyrazole.[9]

Data Summary: N-Alkylation of Pyrazole via PTC (Solvent-Free)
Alkylating AgentBaseTemperature (°C)Time (h)Yield (%)Reference
Methyl iodideKOH700.585[9]
Ethyl iodideKOH700.590[9]
n-Propyl bromideKOH80192[9]
n-Butyl bromideKOH801.595[9]
Benzyl chlorideKOH100198[9]

III. Acid-Catalyzed N-Alkylation with Trichloroacetimidates

A modern approach to N-alkylation of pyrazoles involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis.[5][10] This method provides a valuable alternative to traditional base-mediated protocols, particularly for substrates that are sensitive to strong bases, and often proceeds under mild conditions with good yields.[5][10]

Experimental Protocol: Acid-Catalyzed N-Alkylation

This protocol outlines the general procedure for the N-alkylation of pyrazoles using a trichloroacetimidate and camphorsulfonic acid (CSA) as the catalyst.[10]

Materials:

  • Pyrazole derivative (e.g., 4-Chloropyrazole)

  • Trichloroacetimidate (e.g., Phenethyl trichloroacetimidate)

  • Camphorsulfonic acid (CSA)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask, add the trichloroacetimidate (1 equivalent), the pyrazole (1 equivalent), and CSA (0.2 equivalents) under an argon atmosphere.[10]

  • Add dry DCE to form a 0.25 M solution.[10]

  • Stir the reaction at room temperature for 4 hours.[10]

  • After 4 hours, dilute the reaction mixture with ethyl acetate.[10]

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Acid-Catalyzed N-Alkylation of 4-Chloropyrazole
Trichloroacetimidate ElectrophileYield (%)Reference
Phenethyl trichloroacetimidate77[5]
1-(p-Methoxyphenyl)ethyl trichloroacetimidate71[5]
Benzhydryl trichloroacetimidate59[5]
(p-Chlorophenyl)methyl trichloroacetimidate37[5]

IV. Microwave-Assisted N-Alkylation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, improved yields, and enhanced regioselectivity compared to conventional heating methods.[11][12][13]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol describes the rapid synthesis of 1-aryl-1H-pyrazole-5-amines from an aryl hydrazine and 3-aminocrotononitrile using microwave irradiation.[11]

Materials:

  • Aryl hydrazine hydrochloride (e.g., 4-Fluorophenylhydrazine hydrochloride)

  • 3-Aminocrotononitrile or an appropriate α-cyanoketone

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • In a microwave vial, combine the aryl hydrazine hydrochloride (1 equivalent) and 3-aminocrotononitrile (1 equivalent).[14]

  • Add 1 M HCl to the vial.[11]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture at 150 °C for 10-15 minutes.[11]

  • After the reaction, cool the vial to room temperature.

  • Basify the solution with 10% NaOH to precipitate the product.[11]

  • Isolate the desired product by vacuum filtration.[11]

Data Summary: Microwave-Assisted Synthesis of Pyrazole Derivatives
Reactant 1Reactant 2SolventTemp. (°C)Time (min)Yield (%)Reference
4-Fluorophenylhydrazine HCl3-Aminocrotononitrile1 M HCl15010-1570-90[11]
PhenylhydrazineEthyl 3-oxobutanoateWaterRoom Temp. (MW)20-[13]
EnonesSemicarbazide HClMeOH/Water70482-96[13]

V. Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the described N-alkylation protocols.

Base_Mediated_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Dissolve Pyrazole in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add Base (e.g., NaH) B->C D 4. Add Alkylating Agent C->D E 5. Stir at RT D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Product I->J

Caption: Workflow for Base-Mediated N-Alkylation.

PTC_Alkylation cluster_mixing Reactant Mixing (Solvent-Free) cluster_reaction Reaction cluster_purification Purification A 1. Mix Pyrazole, Alkyl Halide, Base, and TBAB B 2. Heat and Stir A->B C 3. Distillation B->C D Product C->D

Caption: Workflow for Solvent-Free PTC N-Alkylation.

Acid_Catalyzed_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Combine Pyrazole, Imidate, and CSA in Dry DCE B 2. Stir at RT A->B C 3. Dilute and Wash B->C D 4. Dry & Concentrate C->D E 5. Column Chromatography D->E F Product E->F

Caption: Workflow for Acid-Catalyzed N-Alkylation.

Microwave_Alkylation cluster_setup Reaction Setup cluster_reaction Microwave Reaction cluster_isolation Product Isolation A 1. Combine Reactants in Microwave Vial B 2. Heat in Microwave Reactor A->B C 3. Basify Solution B->C D 4. Vacuum Filtration C->D E Product D->E

Caption: Workflow for Microwave-Assisted N-Alkylation.

References

Application of 1-Cyclohexyl-1H-pyrazol-5-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-1H-pyrazol-5-amine is a synthetic organic compound featuring a pyrazole ring substituted with a cyclohexyl group at the N1 position and an amino group at the C5 position. The aminopyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The amino group and the adjacent pyrazole nitrogen atom can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The N1-substituent, in this case, a cyclohexyl group, can be tailored to occupy a hydrophobic pocket within the active site, thereby influencing the inhibitor's potency and selectivity. This document provides an overview of the potential applications of this compound in kinase inhibitor design, along with detailed protocols for its synthesis and biological evaluation.

Rationale for Use in Kinase Inhibitor Design

The design of kinase inhibitors based on the this compound scaffold is supported by the following rationale:

  • Hinge Binding: The 5-amino-1H-pyrazole moiety is a proven hinge-binding motif, capable of forming two or three hydrogen bonds with the backbone of the kinase hinge region. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket.

  • Hydrophobic Interactions: The cyclohexyl group at the N1 position can effectively occupy a hydrophobic pocket adjacent to the hinge region, contributing to the binding affinity. The size and lipophilicity of the cyclohexyl group can influence selectivity for different kinases.

  • Synthetic Tractability: The synthesis of N-substituted aminopyrazoles is generally straightforward, allowing for the facile generation of analogs for structure-activity relationship (SAR) studies.

Potential Kinase Targets

Based on the activity of structurally related aminopyrazole derivatives, this compound and its derivatives are anticipated to show inhibitory activity against various kinase families, particularly those implicated in cell cycle regulation and proliferation. Potential targets include:

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Aminopyrazole-based inhibitors have shown significant promise as CDK inhibitors.[1][2]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many human cancers.

  • Janus Kinases (JAKs): JAKs are critical components of signaling pathways that regulate immune responses and hematopoiesis.

  • c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress signaling pathways and have been implicated in various diseases, including neurodegenerative disorders and cancer.

Data Presentation

Compound IDKinase TargetIC50 (nM)Reference Compound
Analog A CDK2/cyclin A15Roscovitine
Analog B CDK5/p2528-
Analog C JNK37-
Analog D Aurora A28.9-
Analog E Aurora B2.2-

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which can be adapted from known procedures for related compounds.[3]

Materials:

  • Cyclohexylhydrazine hydrochloride

  • 3-ethoxyacrylonitrile (or a suitable equivalent)

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Cyclohexylhydrazine: To a suspension of cyclohexylhydrazine hydrochloride in ethanol, add a solution of sodium ethoxide in ethanol dropwise at 0°C. Stir the mixture for 1 hour at room temperature. Filter the mixture to remove sodium chloride and use the resulting ethanolic solution of cyclohexylhydrazine directly in the next step.

  • Cyclization Reaction: To the ethanolic solution of cyclohexylhydrazine, add 3-ethoxyacrylonitrile dropwise at room temperature. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2 Example)

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against a specific kinase, using CDK2/Cyclin A2 as an example. This protocol is based on a luminescence-based assay that measures ATP consumption.[4][5]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Roscovitine)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of test concentrations.

  • Kinase Reaction:

    • Add 1 µL of the diluted test compound or control to the wells of a 384-well plate.

    • Add 2 µL of a solution containing CDK2/Cyclin A2 enzyme and the substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume should be 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Assay Readout:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Mandatory Visualizations

G General Synthesis Workflow for this compound A Cyclohexylhydrazine C Cyclization (e.g., in Ethanol with base) A->C B 3-Ethoxyacrylonitrile B->C D This compound (Crude Product) C->D E Purification (Column Chromatography) D->E F Pure this compound E->F

Caption: Synthetic workflow for this compound.

G Kinase Inhibition Assay Workflow A Prepare serial dilutions of This compound B Add Kinase, Substrate, and Inhibitor to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and measure ATP consumption D->E F Calculate % Inhibition and IC50 value E->F

Caption: Workflow for in vitro kinase inhibition assay.

G CDK2 Signaling Pathway and Inhibition cluster_0 G1 Phase cluster_1 S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits pRb_p pRb-P E2F_active Active E2F E2F->E2F_active released CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb_p hyperphosphorylates S_phase_genes S-Phase Gene Transcription E2F_active->S_phase_genes Inhibitor 1-Cyclohexyl-1H- pyrazol-5-amine Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by a pyrazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Cyclohexyl-1H-pyrazol-5-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most versatile and widely employed method for the synthesis of 1-substituted-5-aminopyrazoles is the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile or a related 1,3-dicarbonyl compound equivalent.[1] For the synthesis of this compound, this involves the reaction of cyclohexylhydrazine with a suitable three-carbon building block.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting materials are:

  • Cyclohexylhydrazine (or its hydrochloride salt).

  • A β-ketonitrile or a masked equivalent. Common examples used in similar syntheses include 3-aminocrotononitrile or α-cyanoketones.[2]

Q3: How can I minimize the formation of regioisomers in my reaction?

A3: The formation of regioisomers is a common challenge when using substituted hydrazines. To favor the desired 1,5-disubstituted pyrazole over the 1,3-isomer, consider the following strategies:

  • Choice of Solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation.

  • pH Control: The reaction's regioselectivity can be influenced by the pH. Acidic conditions, such as using the hydrochloride salt of the hydrazine or adding a catalytic amount of acid, can favor the formation of one isomer, while basic conditions might favor the other.

  • Steric Hindrance: The bulky cyclohexyl group on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.

Q4: What are the typical yields for this type of synthesis?

A4: The yields for the synthesis of 1-substituted-5-aminopyrazoles can vary significantly depending on the specific substrates and reaction conditions. Reported yields for analogous syntheses can range from moderate to excellent (70-90% in some optimized microwave-assisted procedures).[2] Careful optimization of reaction parameters is crucial for achieving high yields.

Q5: How can I purify the final product, this compound?

A5: Purification of aminopyrazoles can often be achieved through the following methods:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixtures) is a common and effective purification technique.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard purification method. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Acid-Base Extraction: Since the product is an amine, it can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer, followed by extraction with an organic solvent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials Ensure the purity of cyclohexylhydrazine and the β-ketonitrile. Hydrazine derivatives can degrade over time; using a freshly opened bottle or purifying the hydrazine before use is recommended.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. If the reaction is too slow, consider gradually increasing the temperature. Conversely, if side product formation is observed, lowering the temperature might be beneficial. Monitor the reaction progress by TLC to determine the optimal temperature.
Incorrect Solvent The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a common solvent for this reaction. However, exploring other solvents like methanol, isopropanol, or aprotic solvents like DMF under controlled conditions might improve the outcome.
Inappropriate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
Incorrect Stoichiometry Ensure the correct molar ratio of the reactants. A slight excess of the hydrazine (1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.
pH is Not Optimal If using cyclohexylhydrazine hydrochloride, the in-situ generated HCl might be sufficient to catalyze the reaction. If using the free base, a catalytic amount of a mild acid (e.g., acetic acid) may be required. Conversely, if the reaction mixture is too acidic, the addition of a mild base like sodium acetate could be beneficial.
Issue 2: Formation of Multiple Products (Side Reactions)
Potential Cause Troubleshooting Steps
Formation of Regioisomers As discussed in the FAQs, this is a common issue. To enhance the formation of the desired this compound, experiment with different solvents, particularly fluorinated alcohols, and adjust the pH of the reaction medium.
Incomplete Cyclization An intermediate hydrazone may be observed as a significant byproduct. This can be addressed by increasing the reaction temperature or time, or by adding a catalytic amount of acid to promote the final cyclization step.
Side Reactions of the β-Ketonitrile β-Ketonitriles can undergo self-condensation or other side reactions under certain conditions. Ensure that the hydrazine is present in the reaction mixture to react with the β-ketonitrile as it is formed or added.
Oxidation of the Product Aminopyrazoles can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the established synthesis of 1-substituted-5-aminopyrazoles from a hydrazine and a β-ketonitrile.

Materials:

  • Cyclohexylhydrazine hydrochloride

  • 3-Aminocrotononitrile

  • Ethanol

  • Sodium acetate (optional)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylhydrazine hydrochloride (1.0 equivalent) in ethanol.

  • Addition of Reactants: Add 3-aminocrotononitrile (1.0 equivalent) to the solution. If starting with cyclohexylhydrazine free base, add a catalytic amount of acetic acid. If the reaction is slow, the addition of a mild base like sodium acetate (1.0 equivalent) can be beneficial when using the hydrochloride salt.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

    • Alternatively, for a more rigorous purification, perform an acid-base extraction as described in the FAQs.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.

Visualizations

experimental_workflow cluster_start Starting Materials start_A Cyclohexylhydrazine reaction Cyclocondensation (Solvent, Heat/Catalyst) start_A->reaction start_B β-Ketonitrile start_B->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_solvent Change Solvent optimize_temp->optimize_solvent optimize_stoich Adjust Stoichiometry optimize_solvent->optimize_stoich check_regio Analyze for Regioisomers optimize_stoich->check_regio end Improved Yield check_regio->end

Caption: Troubleshooting workflow for addressing low product yield.

signaling_pathway cluster_reactants Reactants hydrazine Cyclohexylhydrazine intermediate Hydrazone Intermediate hydrazine->intermediate ketonitrile β-Ketonitrile ketonitrile->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product

Caption: Simplified reaction mechanism for the formation of this compound.

References

Technical Support Center: Purification of 1-Cyclohexyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Cyclohexyl-1H-pyrazol-5-amine from common reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity of the Final Product After Initial Work-up

Q1: My initial extraction and solvent removal have yielded an impure oily or solid product. How can I effectively remove the major byproducts?

A1: The primary byproducts in the synthesis of this compound are typically unreacted starting materials (Cyclohexylhydrazine and 3-Aminocrotononitrile) and a regioisomer, 1-Cyclohexyl-1H-pyrazol-3-amine. A combination of purification techniques is often necessary for their removal.

Troubleshooting Workflow:

start Crude Product liquid_liquid Liquid-Liquid Extraction start->liquid_liquid column_chrom Column Chromatography liquid_liquid->column_chrom If regioisomer is present byproducts_removed Starting Materials Removed liquid_liquid->byproducts_removed recrystallization Recrystallization column_chrom->recrystallization isomers_separated Isomers Separated column_chrom->isomers_separated purity_check Assess Purity (TLC/HPLC) recrystallization->purity_check purity_check->column_chrom Impure pure_product Pure Product purity_check->pure_product Purity > 98%

Purification Workflow Diagram

Recommended Steps:

  • Liquid-Liquid Extraction: To remove water-soluble impurities and unreacted starting materials, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate and wash with brine (saturated NaCl solution).

  • Column Chromatography: This is the most effective method for separating the desired this compound from its regioisomer, 1-Cyclohexyl-1H-pyrazol-3-amine, due to their likely similar polarities.

  • Recrystallization: For further purification and to obtain a crystalline solid product, recrystallization is recommended after column chromatography.

Problem 2: Difficulty in Separating Regioisomers by Column Chromatography

Q2: I am struggling to separate this compound from its 3-amino regioisomer using column chromatography. The spots on the TLC plate are very close together.

A2: Separating regioisomers can be challenging due to their similar polarities. Optimizing your chromatographic conditions is key.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Start with a non-polar eluent system and gradually increase the polarity. A common starting point for aminopyrazoles is a mixture of hexane and ethyl acetate.

    • Begin with a low percentage of ethyl acetate (e.g., 10%) and monitor the separation by TLC.

    • If separation is poor, try adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) to the eluent. The amine modifier can help reduce tailing of the basic amine products on the acidic silica gel.

  • TLC Analysis:

    • Run several TLCs with different solvent systems to find the one that provides the best separation between your product and the impurity. Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 for optimal separation on a flash column.[1]

  • Column Packing and Loading:

    • Ensure your column is packed uniformly to avoid channeling.

    • Load your sample in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve resolution.

  • Gradient Elution:

    • If isocratic elution (using a single solvent mixture) fails, employ a shallow gradient elution. Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent.

Frequently Asked Questions (FAQs)

Q3: What are the expected byproducts in the synthesis of this compound?

A3: The most common byproducts are:

  • Unreacted Starting Materials: Cyclohexylhydrazine and 3-Aminocrotononitrile (or other β-enaminonitrile precursors).

  • Regioisomer: 1-Cyclohexyl-1H-pyrazol-3-amine. The formation of regioisomers is a common challenge in pyrazole synthesis.[2]

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Use a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualize the spots under UV light (254 nm). The desired product and byproducts should have different Rf values, allowing you to track their separation.

Q5: What is a good solvent for recrystallizing this compound?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyrazoles, common solvent systems include:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.

  • Mixed Solvent Systems: A mixture of a "good" solvent (like ethanol or ethyl acetate) and a "poor" solvent (like hexane or water) can be effective.[3] Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed, then allow to cool slowly.

Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To prevent this:

  • Use a more dilute solution: Add more of the hot solvent before cooling.

  • Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal can initiate crystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₉H₁₅N₃165.24Not availableNot available
1-Cyclohexyl-1H-pyrazol-3-amineC₉H₁₅N₃165.24Not availableNot available
CyclohexylhydrazineC₆H₁₄N₂114.19110-114 (as HCl salt)Not available
3-AminocrotononitrileC₄H₆N₂82.1079-81[4]120 (at 4 mmHg)[5]

Table 2: Qualitative Solubility Data at Room Temperature

CompoundWaterEthanolEthyl AcetateHexane
This compound Sparingly SolubleSolubleSolubleSparingly Soluble
1-Cyclohexyl-1H-pyrazol-3-amineSparingly SolubleSolubleSolubleSparingly Soluble
CyclohexylhydrazineSolubleSolubleSolubleSoluble
3-AminocrotononitrileVery Soluble[4]Soluble[6]Sparingly SolubleInsoluble

Note: This data is estimated based on the properties of similar compounds and should be used as a guideline for solvent selection.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction
  • Dissolve the crude reaction mixture in ethyl acetate (approx. 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product for further purification.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the chosen solvent system. If using a gradient, start with a lower polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Column Chromatography Troubleshooting Workflow:

start Poor Separation check_tlc Optimize TLC Conditions start->check_tlc check_loading Review Sample Loading start->check_loading adjust_solvent Adjust Solvent Polarity check_tlc->adjust_solvent Rf too high/low use_gradient Use Gradient Elution check_tlc->use_gradient Spots too close good_separation Good Separation adjust_solvent->good_separation use_gradient->good_separation dry_loading Try Dry Loading check_loading->dry_loading dry_loading->good_separation

Chromatography Troubleshooting

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Recrystallization Troubleshooting Logic:

start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate scratch_flask Scratch Flask no_crystals->scratch_flask add_seed Add Seed Crystal no_crystals->add_seed more_solvent Add More Solvent oiling_out->more_solvent slow_cool Cool Slowly oiling_out->slow_cool change_solvent Change Solvent oiling_out->change_solvent minimize_solvent Minimize Hot Solvent low_yield->minimize_solvent cool_thoroughly Cool Thoroughly low_yield->cool_thoroughly

Recrystallization Troubleshooting

References

Technical Support Center: Overcoming Solubility Issues of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and solutions for addressing the solubility challenges commonly encountered with pyrazole derivatives in aqueous buffers.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazole derivative is insoluble in my aqueous assay buffer. What are the first steps I should take?

A1: Poor aqueous solubility is a common characteristic of pyrazole derivatives, often due to the planar and aromatic nature of the pyrazole ring, which can lead to high crystal lattice energy.[1] Here’s a step-by-step approach to troubleshoot this issue:

  • Review Physicochemical Properties: Assess the compound's lipophilicity (LogP). A high LogP may suggest that a lipid-based formulation could be a viable strategy.[1]

  • Attempt pH Modification: If your compound possesses ionizable groups (e.g., amino or carboxylic acid moieties), adjusting the pH of the buffer can significantly enhance solubility.[1][] For acidic compounds, increasing the pH can lead to the formation of a more soluble salt. Conversely, for basic compounds, decreasing the pH can have the same effect.

  • Introduce a Co-solvent: The addition of a small percentage of a water-miscible organic solvent (a co-solvent) can disrupt the hydrogen bonding network of water, thereby increasing the solubility of non-polar compounds.[] Common co-solvents include DMSO, ethanol, and polyethylene glycol 400 (PEG 400).[][3] It is crucial to start with a low percentage (e.g., 1-5%) and assess the impact on your experimental system, as high concentrations of organic solvents can be toxic to cells or interfere with assays.

Q2: I've tried adjusting the pH and adding a co-solvent, but the solubility of my pyrazole derivative is still too low for my in vitro assays. What other options can I explore?

A2: If basic methods are insufficient, more advanced formulation strategies can be employed:

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic central cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[4][5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[7]

  • Surfactants: The use of non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles. However, care must be taken as surfactants can interfere with biological assays.

  • Amorphous Solid Dispersions (ASDs): Dispersing the pyrazole derivative in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[1][8] This is a more advanced technique typically employed in later-stage drug development.

Q3: How do I determine the aqueous solubility of my pyrazole derivative accurately?

A3: There are two primary methods for determining aqueous solubility: kinetic and thermodynamic.[9]

  • Kinetic Solubility: This method is often used in early-stage drug discovery due to its high-throughput nature.[9][10] It typically involves dissolving the compound in an organic solvent like DMSO and then making serial dilutions into an aqueous buffer.[9][10] The point at which the compound precipitates is determined, often by methods like nephelometry (light scattering).[9]

  • Thermodynamic Solubility: This is considered the 'gold standard' and measures the equilibrium solubility of a compound.[9][10][11] It involves adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over an extended period (typically 12-24 hours) with agitation.[9] The saturated solution is then filtered or centrifuged, and the concentration of the dissolved compound is measured, usually by HPLC-UV or LC/MS.[9][10]

Q4: Can structural modifications to my pyrazole derivative improve its solubility?

A4: Yes, medicinal chemistry strategies can be employed to enhance solubility. Introducing polar functional groups or increasing the rotational degrees of freedom within the molecule can disrupt crystal packing and improve aqueous solubility.[12] For instance, replacing a rigid amide linker with a more flexible amine linker has been shown to improve solubility.[12] Additionally, pyrazole can be used as a bioisostere to replace more lipophilic aromatic rings, which can lead to improved physicochemical properties, including water solubility.[13]

Q5: What are some advanced formulation strategies for in vivo studies with poorly soluble pyrazole compounds?

A5: For in vivo applications where oral bioavailability is critical, several advanced drug delivery systems can be considered:

  • Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic pyrazole derivatives, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can enhance solubility and absorption.[1]

  • Nanotechnology Approaches: Encapsulating the pyrazole derivative into nanoparticles, such as liposomes or polymeric nanoparticles, can improve solubility, protect the compound from degradation, and potentially offer targeted delivery.[8][14][15][16][17]

Data Presentation

Table 1: Common Co-solvents for Enhancing Pyrazole Derivative Solubility

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (in vitro)Notes
Dimethyl Sulfoxide (DMSO)0.1 - 1%< 0.5% for most cell-based assaysCan be toxic to cells at higher concentrations.
Ethanol1 - 5%< 1% for many cell-based assaysVolatility can be a concern.
Polyethylene Glycol 400 (PEG 400)1 - 10%Varies depending on the assayGenerally considered less toxic than DMSO or ethanol.
Propylene Glycol1 - 10%Varies depending on the assayOften used in combination with other co-solvents.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the compound to form a more soluble salt.[]Simple, cost-effective, and can be highly effective for ionizable compounds.[]Only applicable to compounds with acidic or basic functional groups.
Co-solvents Reducing the polarity of the aqueous medium.[]Easy to implement and screen different solvents.Can cause toxicity or interfere with biological assays at higher concentrations.
Cyclodextrins Formation of inclusion complexes.[4][5][6][7]Generally low toxicity, can significantly increase apparent solubility.[4][5][6][7]May not be effective for all compounds, potential for renal toxicity with some cyclodextrins.[5]
Amorphous Solid Dispersions (ASDs) Preventing crystallization to maintain a higher energy, more soluble amorphous state.[1][8]Can lead to substantial increases in solubility and dissolution rate.[1][8]More complex to prepare, potential for physical instability (recrystallization).
Nanoparticles Increasing surface area and/or providing a protective carrier.[8][14][15][16][17]Can improve bioavailability and allow for targeted delivery.[14][17]Complex formulation and characterization, potential for toxicity of nanomaterials.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

Objective: To rapidly determine the kinetic solubility of a pyrazole derivative in an aqueous buffer.

Materials:

  • Pyrazole derivative

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare a high-concentration stock solution of the pyrazole derivative in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Create a serial dilution of the DMSO stock solution directly into the buffer-containing wells. This is typically done by adding a small volume of the stock solution to the first well, mixing, and then transferring a portion of that mixture to the next well, and so on.

  • Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Measure the light scattering or turbidity in each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a pyrazole derivative.

Materials:

  • Solid pyrazole derivative

  • Aqueous buffer of interest

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC/MS)

Procedure:

  • Add an excess amount of the solid pyrazole derivative to a vial containing a known volume of the aqueous buffer. The solid should be in excess to ensure a saturated solution is formed.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering the solution through a 0.22 µm filter.

  • Carefully collect the clear supernatant or filtrate.

  • Quantify the concentration of the dissolved pyrazole derivative in the collected solution using a pre-validated analytical method (e.g., HPLC-UV or LC/MS) with a standard curve.

  • The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Basic Solubilization Strategies cluster_2 Solubility Assessment cluster_3 Decision & Advanced Strategies start Poorly Soluble Pyrazole Derivative physchem Assess Physicochemical Properties (LogP, pKa) start->physchem ph_adjust pH Adjustment (for ionizable compounds) physchem->ph_adjust cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) physchem->cosolvent sol_assay Perform Solubility Assay (Kinetic or Thermodynamic) ph_adjust->sol_assay cosolvent->sol_assay decision Solubility Sufficient? sol_assay->decision advanced Advanced Formulation (Cyclodextrins, ASDs, Nanoparticles) decision->advanced No success Proceed with Experiment decision->success Yes advanced->sol_assay

Caption: Troubleshooting workflow for addressing solubility issues of pyrazole derivatives.

signaling_pathway_inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrazole Derivative receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression pyrazole Solubilized Pyrazole Derivative pyrazole->kinase1

Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.

logical_relationship cluster_factors Factors Influencing Solubility compound Pyrazole Derivative Properties physchem Physicochemical (LogP, pKa, Crystal Form) compound->physchem formulation Formulation (pH, Co-solvents, Excipients) compound->formulation solubility Aqueous Solubility physchem->solubility formulation->solubility

Caption: Logical relationship of factors influencing the aqueous solubility of pyrazole derivatives.

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of regioisomers during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, particularly in the common condensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the position of the substituent on the pyrazole ring's nitrogen atom.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two distinct products.[3]

Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, pharmacological properties, and toxicities.[1] For therapeutic and commercial applications, a single, pure regioisomer is often required.

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][4][5]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen, directing the reaction towards the less hindered carbonyl group.[1][4]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1][4] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the nature of the substituent.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to conventional solvents like ethanol.[6] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[7]

Q3: How can I distinguish between the two regioisomers of a synthesized pyrazole?

A3: A combination of spectroscopic techniques is essential for the unambiguous identification of pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[3]

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two regioisomers.

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for confirming the structure. This technique identifies through-space correlations between protons. A correlation between the protons of the N-substituent and the protons on the adjacent substituent at the C5 position of the pyrazole ring can definitively establish the regiochemistry.[3][8]

Troubleshooting Guide

Issue 1: My pyrazole synthesis yields a mixture of regioisomers. How can I improve the regioselectivity?

Problem: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a difficult-to-separate mixture of regioisomers.

Solutions:

  • Solvent Optimization: This is often the most effective and straightforward parameter to adjust.

    • Fluorinated Alcohols: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically improve regioselectivity in many cases.[6]

    • Protic vs. Aprotic Solvents: Systematically screen both protic (e.g., ethanol, methanol, water mixtures) and aprotic (e.g., THF, dioxane, acetonitrile) solvents, as they can favor the formation of different regioisomers.[7]

  • Modify Reaction Conditions:

    • Temperature: Varying the reaction temperature can sometimes influence the kinetic versus thermodynamic product distribution, thereby affecting the regioisomeric ratio.[9]

    • pH Control: The addition of a catalytic amount of acid (e.g., acetic acid, HCl) or base can alter the nucleophilicity of the hydrazine nitrogens and direct the initial attack to a specific carbonyl group.[1][2]

  • Structural Modification of Reactants:

    • Steric Hindrance: If possible, introduce a bulky substituent on either the 1,3-dicarbonyl or the hydrazine to sterically direct the reaction.[4]

    • Electronic Effects: Utilize starting materials with strong electron-withdrawing or electron-donating groups to enhance the electronic bias for the initial nucleophilic attack.[4]

  • Alternative Synthetic Strategies:

    • Use of 1,3-Dicarbonyl Surrogates: Employ β-enaminones as precursors. These compounds can "lock in" the regiochemistry before the cyclization step, leading to a single product.[3][9]

    • 1,3-Dipolar Cycloadditions: Consider a [3+2] cycloaddition approach, for example, between a diazo compound and an alkyne, which can offer excellent regiocontrol.[9][10]

Below is a decision-making workflow for troubleshooting regioisomer formation:

G start Regioisomer Mixture Observed solvent Optimize Solvent System (TFE, HFIP, Protic vs. Aprotic) start->solvent conditions Modify Reaction Conditions (Temperature, pH) solvent->conditions No/Minor Improvement success Desired Regioisomer Obtained solvent->success Successful reactants Modify Reactant Structure (Steric/Electronic Effects) conditions->reactants No/Minor Improvement conditions->success Successful alternative Consider Alternative Synthesis (β-Enaminones, Cycloaddition) reactants->alternative No/Minor Improvement reactants->success Successful alternative->success Successful failure Separation Required alternative->failure Still a Mixture

Caption: Troubleshooting workflow for regioisomer formation.

Issue 2: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

Solutions:

  • Chromatographic Separation:

    • Column Chromatography: This is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) should be performed first to identify an eluent that provides the best possible separation.[8] Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane).

    • Preparative HPLC: For difficult separations or for obtaining highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

  • Crystallization: If one of the regioisomers is a crystalline solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a minimum amount of a suitable hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out, leaving the more soluble isomer in the mother liquor.

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of 1,3-Diketones with Substituted Hydrazines

1,3-Diketone (R¹)Hydrazine (R²)SolventRegioisomer Ratio (A:B)Reference
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineEthanol1:1
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineTFE>95:5
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineHFIP>95:5
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol~1:1.3
β-enamino diketonePhenylhydrazineEtOH/H₂O (1:1)100:0[7]
β-enamino diketonePhenylhydrazineAcetonitrile21:79[7]

Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group of the dicarbonyl.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols

This protocol describes a general procedure for the synthesis of pyrazoles with high regioselectivity using 2,2,2-trifluoroethanol (TFE) as the solvent.[1]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in TFE.

  • Slowly add the substituted hydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Characterization of Regioisomers using 2D NOESY NMR

This protocol outlines the general steps for using a NOESY experiment to determine the regiochemistry of a synthesized pyrazole.

Procedure:

  • Prepare a high-purity sample of the isolated pyrazole isomer dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire standard 1D ¹H and ¹³C NMR spectra to assign the proton and carbon signals.

  • Perform a 2D NOESY experiment on an NMR spectrometer.

  • Process the NOESY data and look for cross-peaks that indicate through-space correlations between protons.

  • A key correlation to look for is between the protons of the N-substituent (e.g., the N-methyl group) and the protons of the substituent at the C5 position of the pyrazole ring. The presence of this cross-peak confirms that these two groups are on the same side of the ring, thus establishing the regiochemistry.[8]

Visualization of Reaction Pathways

The following diagram illustrates the two competing pathways in the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, leading to the formation of two possible regioisomers.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 1,3-Dicarbonyl 1,3-Dicarbonyl Pathway A Pathway A 1,3-Dicarbonyl->Pathway A Pathway B Pathway B 1,3-Dicarbonyl->Pathway B Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Pathway A Substituted Hydrazine->Pathway B Regioisomer A Regioisomer A Pathway A->Regioisomer A Regioisomer B Regioisomer B Pathway B->Regioisomer B

Caption: Competing pathways in Knorr pyrazole synthesis.

References

Stability testing of 1-Cyclohexyl-1H-pyrazol-5-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 1-Cyclohexyl-1H-pyrazol-5-amine

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for this compound under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound?

Currently, there is limited publicly available data specifically detailing the stability profile of this compound. Safety Data Sheets for structurally similar compounds indicate that comprehensive stability data is largely unavailable.[1] Therefore, it is crucial to perform experimental stability studies to determine its degradation pathways and intrinsic stability.

Q2: What are forced degradation studies and why are they necessary for this compound?

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to understand its degradation behavior. These studies are essential for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Assessing the intrinsic stability of the molecule.[2]

  • Developing and validating stability-indicating analytical methods.[2][3]

Regulatory guidelines from bodies like the ICH (International Council for Harmonisation) recommend forced degradation studies to understand the chemical properties of a drug substance.

Q3: What are the typical stress conditions used in forced degradation studies?

Common stress conditions applied in forced degradation studies include:[3][4]

  • Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl).

  • Basic Hydrolysis: Treatment with bases (e.g., 0.1 M to 1 M NaOH).

  • Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Stress: Heating the solid or a solution of the compound.

  • Photostability: Exposing the compound to light (UV and visible).

Q4: How should I handle and store this compound?

Proper handling and storage are critical to maintain the integrity of the compound. General recommendations include:

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][5]

  • Avoid contact with skin and eyes, and prevent dust formation.[5][6]

  • Use personal protective equipment, including gloves and safety goggles.[5]

  • Some related compounds are noted as being hygroscopic; therefore, storage under an inert gas may be advisable.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions, or the stress level is insufficient.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[3] However, degradation should generally be targeted in the range of 5-20%.[4]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the conditions (e.g., lower temperature, shorter duration, lower concentration of the stressor). The goal is to achieve partial degradation to identify the primary degradation products.
Poor mass balance in the analytical results. All degradation products are not being detected by the analytical method. This could be due to non-chromophoric degradants, volatile products, or products strongly retained on the analytical column.Modify the analytical method (e.g., change the detection wavelength, use a different detector like a mass spectrometer, or alter the mobile phase composition and gradient).
Precipitation of the compound in solution during stress testing. The compound or its degradants may have poor solubility in the stress medium.Use a co-solvent if it does not interfere with the degradation process or analysis. Ensure the chosen co-solvent is stable under the stress conditions.
Inconsistent or irreproducible results. Variability in experimental parameters such as temperature, concentration, or light exposure. Contamination of glassware or reagents.Ensure all experimental parameters are tightly controlled and monitored. Use clean glassware and high-purity reagents. Perform replicate experiments to assess reproducibility.

Experimental Protocols

Below are detailed methodologies for key stability testing experiments.

Protocol 1: Forced Degradation under Acidic and Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[3]

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Repeat the procedure described for acidic hydrolysis, but use 0.1 M NaOH as the stress agent and 0.1 M HCl for neutralization.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation under Oxidative Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.

  • Oxidative Stress:

    • To a known volume of the stock solution, add an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a defined period, with samples taken at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly or after appropriate dilution using a validated HPLC method.

Protocol 3: Thermal Degradation (Solid State)
  • Sample Preparation: Place a known amount of the solid compound in a suitable container (e.g., a glass vial).

  • Thermal Stress: Expose the sample to a high temperature (e.g., 70°C) in a thermostatically controlled oven for a specified duration.

  • Analysis: At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

Protocol 4: Photostability Testing
  • Sample Preparation: Prepare solutions and solid samples of the compound.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be protected from light.

  • Analysis: After a defined period of exposure, analyze both the exposed and control samples by HPLC.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from your stability studies.

Table 1: Summary of Forced Degradation Studies

Stress Condition Conditions (Concentration, Temp, Duration) % Assay of Parent Compound % Degradation Number of Degradants Major Degradant (% Area)
Acid Hydrolysis
Base Hydrolysis
Oxidation
Thermal (Solid)
Thermal (Solution)
Photolytic (Solid)
Photolytic (Solution)

Table 2: Purity and Assay Data from Stability Study

Time Point Storage Condition Assay (%) Individual Impurity (%) Total Impurities (%)
T=0
T=...
T=...

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation photo Photostability (ICH Q1B) stock_solution->photo solid_sample Weigh Solid Sample thermal Thermal Stress (70°C) solid_sample->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization dilution Dilution sampling->dilution neutralization->dilution hplc HPLC Analysis dilution->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data pathway Degradation Pathway Elucidation data->pathway

Caption: Workflow for Forced Degradation Studies.

logical_relationship substance This compound (Active Substance) stress Stress Factors (Acid, Base, Heat, Light, O2) substance->stress exposed to degradation Degradation Products stress->degradation leads to method Stability-Indicating Analytical Method degradation->method detected by stability Intrinsic Stability Profile method->stability helps define formulation Stable Formulation Development stability->formulation informs

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected NMR shifts in their pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my pyrazole's 1H NMR spectrum broader than expected?

Broadening of proton signals in the NMR spectrum of a pyrazole is often indicative of dynamic processes occurring on the NMR timescale. The most common reason is the prototropic tautomerism between the two nitrogen atoms of the pyrazole ring.[1][2][3] This exchange can be fast, leading to averaged signals, or of an intermediate rate, resulting in significant line broadening.

Troubleshooting Steps:

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the tautomeric exchange rate, potentially leading to the resolution of sharp, distinct signals for each tautomer.[1]

  • Solvent Change: The rate of proton exchange can be highly dependent on the solvent. In aprotic, non-polar solvents, self-association through hydrogen bonding can influence the exchange rate. In protic or hydrogen-bond accepting solvents like DMSO-d6, the solvent molecules can participate in the proton exchange.[4][5][6] Experimenting with different deuterated solvents (e.g., from CDCl3 to DMSO-d6 or methanol-d4) may sharpen the signals.

  • pH Adjustment: If the sample is in a protic solvent, small amounts of acid or base can catalyze or suppress the proton exchange, affecting the signal width.

Q2: The 1H or 13C NMR chemical shifts of my substituted pyrazole do not match the literature values. What are the possible causes?

Discrepancies between observed and literature NMR chemical shifts for pyrazole derivatives can arise from several factors:

  • Tautomeric Form: The predominant tautomer in your sample might be different from the one reported in the literature. The position of substituents significantly influences the tautomeric equilibrium.[1][3][7] For instance, a 3(5)-substituted pyrazole can exist as two different tautomers, each with a unique set of chemical shifts. The observed spectrum might be of one tautomer or an average of both.

  • Solvent Effects: Chemical shifts, particularly for protons involved in hydrogen bonding (like the N-H proton), are highly sensitive to the solvent used.[4][5][8] Always compare your data with literature values obtained in the same solvent. Hydrogen bonding with the solvent can cause significant deshielding of the N-H proton.

  • Concentration: The concentration of the sample can affect the chemical shifts, especially in solvents where self-association through hydrogen bonding occurs. At higher concentrations, intermolecular hydrogen bonding can lead to downfield shifts of the N-H proton.

  • Temperature: Temperature can influence the tautomeric equilibrium and the rate of intermolecular exchange, thereby affecting the observed chemical shifts.[2]

  • Presence of Impurities: Unreacted starting materials, byproducts from the synthesis (such as regioisomers), or degradation products can lead to extra peaks that might be mistaken for your product's signals.[9][10]

Q3: I see two sets of signals for my 3(5)-monosubstituted pyrazole. Does this mean my sample is impure?

Not necessarily. Observing two sets of signals for a 3(5)-monosubstituted pyrazole is often a result of slow tautomeric exchange on the NMR timescale.[1] This means that both tautomers are present in solution and their interconversion is slow enough to be resolved by NMR. To confirm this, you can try:

  • Varying the Temperature: Increasing the temperature might cause the two sets of signals to coalesce into a single, averaged set of signals as the rate of tautomeric exchange increases.[3]

  • 2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) can be used to confirm that the two sets of signals are from species that are in chemical exchange with each other.

Q4: My N-H proton signal is very broad and its chemical shift is highly variable. Why is this?

The N-H proton of a pyrazole is acidic and participates in hydrogen bonding and chemical exchange. Its signal is often broad due to quadrupole coupling with the adjacent nitrogen atoms and because of the exchange processes.[2] The chemical shift of the N-H proton is extremely sensitive to:

  • Solvent: The extent of hydrogen bonding with the solvent dramatically affects its chemical shift.[4][5][8]

  • Concentration: Intermolecular hydrogen bonding is concentration-dependent.

  • Temperature: Changes in temperature affect hydrogen bonding and exchange rates.

  • Presence of Water: Traces of water in the NMR solvent can lead to rapid exchange with the N-H proton, causing its signal to broaden or even disappear.

Data Presentation: Typical NMR Chemical Shifts

The following tables summarize typical 1H and 13C NMR chemical shift ranges for the parent pyrazole molecule in different common deuterated solvents. Note that these values can be significantly influenced by substituents.

Table 1: Typical 1H NMR Chemical Shifts (ppm) for Pyrazole

ProtonCDCl3DMSO-d6
H3/H5~7.6~7.6
H4~6.3~6.3
N-HVariable (often broad)~12.9 (broad)

Table 2: Typical 13C NMR Chemical Shifts (ppm) for Pyrazole

CarbonCDCl3DMSO-d6
C3/C5~134.7~134.9
C4~105.5~105.1

Data compiled from various sources, including[3][11][12][13].

Experimental Protocols

Standard Protocol for NMR Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of your pyrazole compound directly into a clean, dry NMR tube.

  • Adding the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, sonicate the sample for a few minutes to aid dissolution.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Adding an Internal Standard (Optional): If precise quantification is required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS). Note that most deuterated solvents contain a residual signal that can be used for referencing.

  • Labeling: Clearly label the NMR tube with the sample identification.

  • Data Acquisition: Insert the NMR tube into the spectrometer and acquire the NMR data according to the instrument's standard operating procedures.

Mandatory Visualizations

Troubleshooting Workflow for Unexpected NMR Shifts

Troubleshooting_Workflow start Unexpected NMR Spectrum broad_signals Broad Signals? start->broad_signals shift_mismatch Chemical Shift Mismatch? broad_signals->shift_mismatch No low_temp_nmr Run Low-Temperature NMR broad_signals->low_temp_nmr Yes extra_signals Extra Signals? shift_mismatch->extra_signals No check_tautomer Consider Tautomerism shift_mismatch->check_tautomer Yes check_impurities Check for Impurities (TLC, MS) extra_signals->check_impurities Yes conclusion3 Impurity or Isomeric Mixture extra_signals->conclusion3 No conclusion1 Dynamic Exchange (Tautomerism) low_temp_nmr->conclusion1 change_solvent Change Solvent change_solvent->conclusion1 check_tautomer->change_solvent check_lit_conditions Verify Literature Conditions (Solvent, Temp.) check_tautomer->check_lit_conditions conclusion2 Different Tautomer/Solvent Effect check_lit_conditions->conclusion2 two_d_nmr Run 2D NMR (COSY, HSQC, HMBC, EXSY) check_impurities->two_d_nmr two_d_nmr->conclusion3

Caption: Troubleshooting workflow for unexpected NMR shifts in pyrazole compounds.

Tautomeric Equilibrium in 3(5)-Substituted Pyrazoles

Caption: Prototropic tautomerism in a 3(5)-substituted pyrazole.

References

Technical Support Center: Optimizing Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the efficient synthesis of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during pyrazole cyclization reactions.

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

      • Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.

    • Troubleshooting: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid or a mineral acid is often used.[1] In some cases, Lewis acids or other catalysts such as nano-ZnO have been shown to enhance yields.[1][2]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields. Hydrazine derivatives can also degrade over time.[3]

    • Troubleshooting: Ensure the purity of your starting materials. It is recommended to use a freshly opened or purified hydrazine reagent.[3]

  • Reaction Stoichiometry: Incorrect stoichiometry of reactants can limit the yield.

    • Troubleshooting: Ensure the correct molar ratios are being used. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[3]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[3][4][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[3][4] Several factors influence regioselectivity:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of one regioisomer.[4][6]

  • Electronic Effects: The more electrophilic carbonyl carbon is typically attacked first by the hydrazine.[4][6]

  • Reaction pH: The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, protonation can alter which nitrogen atom attacks first, while basic conditions may favor the more nucleophilic nitrogen.[4][6]

  • Solvent Choice: The solvent can have a significant impact on regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[6][7]

Q3: My reaction mixture has turned a dark color. What causes this and how can I fix it?

A3: Discoloration of the reaction mixture, especially in Knorr pyrazole synthesis, is often due to the formation of colored impurities from the hydrazine starting material, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.

  • Troubleshooting:

    • The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[3]

    • Purification of the crude product by recrystallization is an effective method for removing these colored impurities.[3]

Q4: How can I purify my pyrazole product?

A4: Recrystallization is a common and effective method for purifying pyrazole compounds.[8][9] The choice of solvent is crucial and depends on the polarity of the specific pyrazole derivative.

  • Common Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently used.[8]

  • Mixed Solvent Systems: A common technique involves dissolving the pyrazole in a hot "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) until turbidity appears, followed by slow cooling.[8] Common mixed solvent systems include ethanol/water and hexane/ethyl acetate.[8]

Another method for purification involves forming an acid addition salt of the pyrazole, which can then be crystallized.[10][11] The pyrazole is dissolved in an organic solvent or water, treated with an inorganic or organic acid, and the resulting salt is crystallized.[10][11]

Data Presentation

Table 1: Comparison of Conventional Reflux vs. Microwave-Assisted Pyrazole Synthesis
ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Synthesis of pyrazoline from chalcone and hydrazine hydrateSynthesis of pyrazole from chalcone and hydrazine hydrate
Reaction Time 6.5 hours1 minute
Temperature Reflux temperature of glacial acetic acid (approx. 118 °C)Not specified, dependent on microwave power
Yield 70-85%85-95%

Source: Adapted from BenchChem, 2025.[12]

Table 2: Effect of Solvent on Regioselectivity in Pyrazole Formation

Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
Ethanol (EtOH)2.3 : 185
2,2,2-Trifluoroethanol (TFE)19 : 190
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99 : 192

Source: Adapted from The Journal of Organic Chemistry.[7]

Table 3: Common Solvents for Pyrazole Recrystallization
Solvent / Solvent SystemTypePolarityCommon Use
Ethanol / WaterMixed ProticHighFor polar pyrazole derivatives.[8]
MethanolProticHighGeneral purpose for polar pyrazoles.
IsopropanolProticMediumGood for a range of pyrazole polarities.
AcetoneAproticMediumEffective for many pyrazole derivatives.
Ethyl AcetateAproticMediumA versatile solvent for recrystallization.
CyclohexaneNonpolarLowFor nonpolar pyrazole derivatives.[8]
Hexane / Ethyl AcetateMixedLow to MediumGood for adjusting polarity for optimal crystallization.[8]

Experimental Protocols

Protocol 1: Detailed Methodology for Knorr Pyrazole Synthesis

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[9][13]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9][13]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[9][13]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[9][13]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[9][13]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[9][13]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[9][13]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[9] The pure pyrazolone can be obtained by recrystallization from ethanol.[9]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol outlines a general procedure for the microwave-assisted synthesis of pyrazoles.

Materials:

  • 1,3-Dicarbonyl compound (e.g., chalcone)

  • Hydrazine derivative

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.2 mmol), and glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[4]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified duration (e.g., 1-20 minutes). Note that these conditions will need to be optimized for specific substrates.[4][12][14]

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration, wash it thoroughly with water, and dry.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Pyrazole Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SuboptimalConditions Suboptimal Conditions? IncompleteReaction->SuboptimalConditions No IncreaseTimeTemp Increase Reaction Time and/or Temperature IncompleteReaction->IncreaseTimeTemp Yes SideReactions Side Reactions? SuboptimalConditions->SideReactions No OptimizeCatalyst Optimize Catalyst and Stoichiometry SuboptimalConditions->OptimizeCatalyst Yes CheckPurity Check Starting Material Purity SideReactions->CheckPurity Impurity Driven AnalyzeByproducts Analyze and Identify Byproducts SideReactions->AnalyzeByproducts Reaction Driven End Improved Yield IncreaseTimeTemp->End OptimizeCatalyst->End CheckPurity->End AnalyzeByproducts->End

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Knorr_Synthesis_Workflow Start Start Knorr Synthesis MixReactants Mix 1,3-Dicarbonyl and Hydrazine Start->MixReactants AddSolventCatalyst Add Solvent and Acid Catalyst MixReactants->AddSolventCatalyst HeatReaction Heat Reaction Mixture (Reflux or Microwave) AddSolventCatalyst->HeatReaction MonitorProgress Monitor by TLC/LC-MS HeatReaction->MonitorProgress MonitorProgress->HeatReaction Incomplete Workup Aqueous Work-up and Precipitation MonitorProgress->Workup Reaction Complete IsolateCrude Isolate Crude Product (Filtration) Workup->IsolateCrude Purify Purify by Recrystallization or Chromatography IsolateCrude->Purify End Pure Pyrazole Product Purify->End

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Regioselectivity_Troubleshooting Start Mixture of Regioisomers Observed AnalyzeFactors Analyze Steric and Electronic Factors Start->AnalyzeFactors ModifyConditions Modify Reaction Conditions AnalyzeFactors->ModifyConditions ChangeSolvent Change Solvent (e.g., to TFE/HFIP) ModifyConditions->ChangeSolvent Solvent Effects AdjustpH Adjust Reaction pH (Acidic vs. Basic) ModifyConditions->AdjustpH pH Dependent ModifySubstrates Modify Substrates (if possible) ModifyConditions->ModifySubstrates Substrate Control End Improved Regioselectivity ChangeSolvent->End AdjustpH->End ModifySubstrates->End

Caption: A logical workflow for troubleshooting the formation of regioisomers.

References

Technical Support Center: Synthesis of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-aminopyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-aminopyrazoles?

A1: The most versatile and widely used method is the condensation of a β-ketonitrile with a hydrazine.[1][2] This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole.[1][2]

Q2: I am using a substituted hydrazine and getting a mixture of regioisomers. Why is this happening?

A2: When using a substituted hydrazine, there is a possibility of forming both 3-aminopyrazole and 5-aminopyrazole isomers. The regiochemical outcome is highly dependent on the reaction conditions, which can be tuned to favor one isomer over the other. This is a classic example of kinetic versus thermodynamic control.[3][4]

Q3: What are the main side reactions to be aware of during 5-aminopyrazole synthesis?

A3: Besides the formation of regioisomers, other potential side reactions include the dimerization of starting materials like malononitrile, dimerization of the 5-aminopyrazole product itself, hydrolysis of the nitrile group to an amide or carboxylic acid, and the formation of N-acylated byproducts if using carboxylic acids like acetic acid as a solvent.

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Impurities (3-Aminopyrazole vs. 5-Aminopyrazole)

The formation of a mixture of 3- and 5-aminopyrazole regioisomers is a frequent challenge when using substituted hydrazines. The control of regioselectivity can be achieved by manipulating the reaction conditions to favor either the kinetic or the thermodynamic product.

  • Kinetic Control (Favors 3-Aminopyrazole): The 3-aminopyrazole is often the kinetically favored product, meaning it is formed faster at lower temperatures.

  • Thermodynamic Control (Favors 5-Aminopyrazole): The 5-aminopyrazole is typically the more stable, thermodynamic product, and its formation is favored at higher temperatures and longer reaction times.

Parameter Kinetic Control (to favor 3-Aminopyrazole) Thermodynamic Control (to favor 5-Aminopyrazole)
Starting Material β-alkoxyacrylonitrileβ-alkoxyacrylonitrile or β-ketonitrile
Catalyst/Base Sodium Ethoxide (EtONa)Acetic Acid (AcOH)
Solvent Ethanol (EtOH)Toluene or Ethanol (EtOH)
Temperature 0 °C70-110 °C (Reflux)
Typical Yield High selectivity for 3-aminopyrazoleHigh selectivity for 5-aminopyrazole (often >90%)[3]

Protocol for Kinetic Control (Selective synthesis of 3-aminopyrazoles from β-alkoxyacrylonitriles) [3]

  • Dissolve the β-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise to the cooled solution.

  • Add the substituted hydrazine (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Thermodynamic Control (Selective synthesis of 5-aminopyrazoles from β-alkoxyacrylonitriles) [3]

  • Dissolve the β-alkoxyacrylonitrile (1.0 eq) and the substituted hydrazine (1.1 eq) in toluene or ethanol (0.5 M) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (70-110 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Troubleshooting Flowchart for Regioselectivity

start Mixture of 3- and 5-Aminopyrazole Isomers Observed desired_product Desired Product? start->desired_product kinetic_protocol Implement Kinetic Control Protocol: - Low Temperature (0 °C) - Basic Catalyst (e.g., NaOEt) desired_product->kinetic_protocol 3-Aminopyrazole thermodynamic_protocol Implement Thermodynamic Control Protocol: - High Temperature (Reflux) - Acidic Catalyst (e.g., AcOH) desired_product->thermodynamic_protocol 5-Aminopyrazole analyze_kinetic Analyze Product Ratio (NMR, LC-MS) kinetic_protocol->analyze_kinetic analyze_thermodynamic Analyze Product Ratio (NMR, LC-MS) thermodynamic_protocol->analyze_thermodynamic optimize_kinetic Optimize Kinetic Conditions: - Lower temperature further - Screen different bases analyze_kinetic->optimize_kinetic Ratio not satisfactory pure_3_amino Pure 3-Aminopyrazole analyze_kinetic->pure_3_amino Ratio satisfactory optimize_thermodynamic Optimize Thermodynamic Conditions: - Increase temperature/reflux time - Screen different acids/solvents analyze_thermodynamic->optimize_thermodynamic Ratio not satisfactory pure_5_amino Pure 5-Aminopyrazole analyze_thermodynamic->pure_5_amino Ratio satisfactory optimize_kinetic->analyze_kinetic optimize_thermodynamic->analyze_thermodynamic

Caption: Troubleshooting workflow for controlling regioselectivity.

Issue 2: Dimerization of Starting Material (e.g., Malononitrile)

In syntheses utilizing malononitrile, dimerization can occur prior to the desired reaction with hydrazine, leading to the formation of 2-aminoprop-1-ene-1,1,3-tricarbonitrile. This dimer can then react with hydrazine to form undesired pyrazole derivatives.

  • Order of Addition: Add the hydrazine to the reaction mixture before adding the malononitrile, or add the malononitrile slowly to a solution containing the hydrazine.

  • Temperature Control: Keep the reaction temperature low during the initial mixing of reagents.

  • Use of Hydrazinium Salts: In some cases, using a hydrazinium salt (e.g., hydrazinium sulfate) can prevent the dimerization of malononitrile.

Issue 3: Dimerization of the 5-Aminopyrazole Product

The 5-aminopyrazole product itself can undergo dimerization, particularly under oxidative conditions, leading to the formation of pyrazole-fused pyridazines or pyrazines.

This side reaction can be minimized by carrying out the reaction under an inert atmosphere (nitrogen or argon) and by avoiding strong oxidizing agents. However, this dimerization can also be exploited for the synthesis of novel fused heterocyclic systems.

Protocol for Copper-Promoted Dimerization of 5-Aminopyrazoles (for synthesis of pyrazole-fused pyridazines) [5][6][7]

  • To a screw-cap test tube, add the 5-aminopyrazole (1.0 eq), copper(II) acetate (Cu(OAc)₂, 3.0 eq), benzoyl peroxide (BPO, 0.5 eq), and potassium persulfate (K₂S₂O₈, 2.5 eq).

  • Add toluene (0.1 M) as the solvent.

  • Stir the mixture at 100 °C in an oil bath for 10 hours under an air atmosphere.

  • Monitor the reaction by TLC.

  • After completion, add water to the mixture and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Reaction Scheme: Main Reaction vs. Dimerization Side Reaction

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway start β-Ketonitrile + Hydrazine intermediate Hydrazone Intermediate start->intermediate Condensation product 5-Aminopyrazole intermediate->product Cyclization dimer Dimerized Product (e.g., Pyrazole-fused Pyridazine) product->dimer Oxidative Dimerization (e.g., Cu-catalyzed)

Caption: Main synthesis pathway and dimerization side reaction.

Issue 4: Hydrolysis of the Nitrile Group

Under harsh acidic or basic conditions, the nitrile group of the β-ketonitrile starting material or the 5-aminopyrazole product can be hydrolyzed to an amide or a carboxylic acid.

  • pH Control: Maintain the reaction pH as close to neutral as possible, unless acidic or basic conditions are required for regioselectivity control. In such cases, use the mildest possible acid or base and the shortest possible reaction time.

  • Temperature Control: Avoid excessive heating, as high temperatures can accelerate hydrolysis.

  • Work-up Conditions: During the work-up, use dilute acid or base for a short period to avoid hydrolysis of the product.

Issue 5: Formation of N-Acylated Byproduct

When using a carboxylic acid like acetic acid as a solvent or catalyst, the amino group of the 5-aminopyrazole product can be acylated to form an N-acetylated byproduct.

  • Solvent Choice: If N-acylation is a problem, consider using a non-acidic solvent such as ethanol or toluene.

  • Catalyst Amount: If an acid catalyst is necessary, use a catalytic amount rather than a solvent quantity.

  • Alternative Acids: Consider using a non-carboxylic acid catalyst, such as a catalytic amount of a mineral acid or a Lewis acid.

Protocol for Synthesis of an N-Acylated Aminopyrazole (Example of byproduct formation) [8][9][10]

  • To a stirred solution of the 5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., THF), add the acylating agent (e.g., 2-chloroacetyl chloride, 1.0 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The crude product may precipitate and can be collected by filtration.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

This protocol illustrates how readily the amino group can be acylated, highlighting the importance of avoiding reactive acylating agents or conditions that can generate them if this side reaction is to be avoided.

References

Column chromatography conditions for purifying pyrazole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the column chromatography purification of pyrazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary and mobile phases for purifying pyrazole intermediates?

A1: Silica gel is the most frequently used stationary phase for the purification of pyrazole derivatives due to its versatility and effectiveness in separating compounds of varying polarity.[1][2] Alumina can also be used.[1] For the mobile phase (eluent), a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is standard.[3][4] The ratio is optimized based on the polarity of the specific pyrazole intermediate.

Q2: My pyrazole synthesis produced regioisomers. How can I separate them using column chromatography?

A2: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Column chromatography is the primary method for their separation.[1] Success depends on careful optimization of the eluent system. Often, a shallow gradient or a meticulously chosen isocratic system with low polarity (e.g., high hexane to ethyl acetate ratio) can enhance the separation between closely related isomers. Reversed-phase chromatography can also be an effective alternative.[1]

Q3: My crude product is a yellow or red oil/solid. What are these colored impurities and how can I remove them?

A3: Colored impurities in pyrazole synthesis often arise from side reactions involving the hydrazine starting material.[1] These impurities are typically highly polar. Standard silica gel column chromatography is usually effective at removing them. The desired pyrazole product will elute with the solvent system, while the polar, colored impurities will remain adsorbed to the top of the column.

Q4: Should I use isocratic or gradient elution to purify my pyrazole intermediate?

A4: The choice between isocratic (constant solvent composition) and gradient (varying solvent composition) elution depends on the complexity of your mixture.[5][6]

  • Isocratic elution is simpler and preferred if the components of your mixture have similar retention factors (Rf) on a TLC plate.[7] It is often used to maximize loading capacity in preparative chromatography.[8]

  • Gradient elution is more effective for complex mixtures containing compounds with a wide range of polarities.[6] It can provide sharper peaks, better resolution, and shorter run times by gradually increasing the solvent strength to elute more strongly retained compounds.[5][6]

Troubleshooting Guide

Problem: My compound is streaking on the TLC plate.

  • Possible Cause: The compound may be too acidic or basic, leading to strong interactions with the silica gel. It could also be overloaded on the TLC plate.

  • Solution: Try adding a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, which is common for nitrogen-containing heterocycles like pyrazoles, add ~1% triethylamine or a few drops of ammonium hydroxide to the mobile phase.[9] This neutralizes active sites on the silica, leading to sharper spots. Also, ensure you are not spotting too much of your crude material onto the plate.

Problem: My compound does not move from the baseline on the TLC plate (Rf = 0), even in 100% ethyl acetate.

  • Possible Cause: Your compound is highly polar and strongly adsorbed to the silica gel.

  • Solution: You need a more polar eluent system. Try adding methanol to your mobile phase. A common aggressive solvent system for very polar compounds is a mixture of dichloromethane (DCM) and methanol.[9] A stock solution of 10% ammonium hydroxide in methanol can also be used as a component (1-10%) in DCM for very polar basic compounds.[9] Alternatively, consider using reversed-phase chromatography.

Problem: My TLC shows good separation, but all my fractions from the column are mixed.

  • Possible Cause 1: Overloading the column. If too much crude material is loaded, the separation bands will broaden significantly and overlap, leading to poor purification.[10]

  • Solution 1: Reduce the amount of sample loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Possible Cause 2: The compound may be degrading on the silica gel during the long elution time of the column.[9]

  • Solution 2: Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, you can try deactivating the silica gel with a base like triethylamine or switch to a less acidic stationary phase like alumina.[9]

Problem: The desired product is eluting with a non-polar byproduct (e.g., biaryl homocoupling impurity).

  • Possible Cause: In metal-catalyzed reactions, non-polar biaryl side products can form.[2] These often have high Rf values similar to some pyrazole products.

  • Solution: Optimize your mobile phase to increase separation. A less polar solvent system (e.g., increasing the hexane percentage) will cause your slightly more polar pyrazole to be retained longer on the column while the non-polar impurity elutes faster.

Data Presentation

Table 1: Example Column Chromatography Conditions for Pyrazole Derivatives

Stationary PhaseMobile Phase (Eluent)Compound Type ExampleReference
Silica GelHexane/Ethyl Acetate (19:1)1,3,5-triphenyl-1H-pyrazole[4]
Silica GelHexane/Ethyl Acetate (19:1)3-(3-methoxyphenyl)-1,5-diphenyl-1H-pyrazole[4]
Silica Gel30% Ethyl Acetate / 70% Hexane3-phenyl-1H-pyrazole[3]
Silica GelEthanolNano-ZnO catalyzed pyrazole synthesis product[2]
Reversed-Phase C18Acetonitrile/Water with Phosphoric AcidPyrazole (analytical HPLC)[11]

Table 2: Comparison of Isocratic and Gradient Elution for Pyrazole Purification

FeatureIsocratic ElutionGradient Elution
Solvent Composition Constant throughout the run.[5]Changes during the run (e.g., increasing polarity).[6]
Best For Simple mixtures with components of similar polarity.[7]Complex mixtures with components of varying polarities.[6]
Advantages Simple, reproducible, lower solvent consumption.[6]Better resolution for complex mixtures, sharper peaks, shorter analysis times.[5][6]
Disadvantages Can lead to peak broadening for late-eluting compounds, poor resolution for complex mixtures.[6]Requires more complex equipment, column re-equilibration is needed between runs.[12]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization

  • Preparation: Dissolve a small amount of your crude pyrazole intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., iodine or potassium permanganate).[13]

  • Optimization: The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.4, with good separation from all impurities.[9] Adjust the solvent ratio to achieve this. Increasing the polar solvent (e.g., ethyl acetate) will increase the Rf values of all components.

Protocol 2: Standard Silica Gel Column Chromatography

  • Column Preparation: Select an appropriate size glass column. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Slurry Packing: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to create a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing. Add another layer of sand on top of the silica bed.

  • Equilibration: Run the initial eluent through the column until the silica bed is stable and fully equilibrated. Do not let the column run dry.

  • Sample Loading: Dissolve the crude pyrazole intermediate in a minimal amount of the reaction solvent or the column eluent.

    • Wet Loading: Carefully add the dissolved sample directly to the top of the column using a pipette.

    • Dry Loading: Alternatively, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting free-flowing powder to the top of the column. This method is preferred for samples with poor solubility in the eluent.

  • Elution: Carefully add the eluent to the top of the column. Begin collecting fractions. You can use an isocratic system by continuing with the same eluent or a gradient system by gradually increasing the polarity of the eluent (e.g., from 5% EtOAc/Hexane to 10%, then 20%, etc.).[5]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazole intermediate.[2]

Visualization

G Troubleshooting Workflow for Pyrazole Purification start Problem: Poor Separation or Recovery check_tlc Re-evaluate TLC start->check_tlc First Step mixed_fractions Column Fractions are Mixed start->mixed_fractions During Column Run no_product No Product Eluted start->no_product After Column Run streaking Streaking on TLC check_tlc->streaking rf_zero Rf = 0 (Stuck at Baseline) check_tlc->rf_zero poor_sep Poor Spot Separation (ΔRf is too small) check_tlc->poor_sep add_modifier Solution: Add Modifier to Eluent (e.g., TEA, AcOH) streaking->add_modifier increase_polarity Solution: Increase Eluent Polarity (e.g., add MeOH to EtOAc/DCM) rf_zero->increase_polarity test_solvents Solution: Test Different Solvent Systems (e.g., Toluene/EtOAc, DCM/Acetone) poor_sep->test_solvents check_loading Solution: Reduce Sample Load Check for Channeling mixed_fractions->check_loading check_stability Solution: Check Compound Stability on Silica Consider Alumina or Reversed-Phase mixed_fractions->check_stability no_product->rf_zero Is it stuck? no_product->check_stability

Caption: A troubleshooting workflow for common issues in pyrazole purification.

References

Technical Support Center: Pyrazole Compound Degradation in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the degradation of pyrazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound shows lower than expected potency in my cell-based assay. Could degradation be the cause?

A1: Yes, unexpected degradation of your pyrazole compound in the cell-based assay is a likely reason for observing lower than expected potency. The complex environment of cell culture media, along with the metabolic activity of the cells, can lead to the breakdown of the compound.

Troubleshooting Steps:

  • Assess Compound Stability in Media: Before conducting your cell-based assay, incubate the pyrazole compound in the cell culture media (without cells) under the same conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Analyze samples at different time points using a suitable analytical method like HPLC or LC-MS to quantify the amount of the parent compound remaining.

  • Evaluate Metabolic Stability: If the compound is stable in the media alone, the cells may be metabolizing it. You can assess this by incubating your compound with hepatocytes or liver microsomes, which are rich in drug-metabolizing enzymes.

  • Consider Non-specific Binding: Pyrazole compounds, particularly those with hydrophobic substituents, may bind to plasticware or serum proteins in the media, reducing the effective concentration available to the cells.[1] Using low-binding plates and understanding the protein binding characteristics of your compound can help mitigate this.

  • Review Compound Structure: The substituents on the pyrazole ring can significantly influence its metabolic stability.[1] For instance, the presence of certain functional groups can make the compound more susceptible to enzymatic degradation.

Troubleshooting Guides

Guide 1: Investigating Unexpected Metabolites in In Vitro Metabolism Assays

Issue: You are observing unexpected peaks in your LC-MS analysis after incubating your pyrazole compound with liver microsomes.

Background: Pyrazole-containing compounds are known to undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of various metabolites, some of which may be inactive or have different pharmacological profiles.

Common Metabolic Pathways for Pyrazole Compounds:

  • Oxidation: This is a common metabolic route, often leading to the formation of hydroxylated derivatives on the pyrazole ring or its substituents.

  • N-dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, this group can be removed.

  • Ring Cleavage: While less common, the pyrazole ring itself can be cleaved, leading to more significant structural changes.

Experimental Protocol: Metabolite Identification in Human Liver Microsomes (HLM)

This protocol provides a general framework for identifying the metabolites of a pyrazole compound.

Materials:

  • Test pyrazole compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a stock solution of your pyrazole compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the pyrazole compound stock solution to the mixture. The final DMSO concentration should typically be less than 1%.

    • Incubate at 37°C with gentle shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Stop the reaction by adding 2-3 volumes of cold ACN or MeOH to each aliquot. This will precipitate the proteins.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples using an LC-MS/MS method that can separate the parent compound from its potential metabolites.

    • Look for new peaks in the chromatograms of the incubated samples compared to the time-zero sample.

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the new peaks. A common metabolic modification is the addition of an oxygen atom (+16 Da).

Data Presentation: Example Metabolite Profile

The following table illustrates how to present the quantitative data from a metabolite identification study.

Time (min)Parent Compound Peak AreaMetabolite 1 (+16 Da) Peak AreaMetabolite 2 (-28 Da) Peak Area
01,500,00000
151,250,000150,00050,000
30900,000350,000120,000
60500,000600,000250,000
120150,000800,000400,000

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Potency

G A Low Compound Potency Observed B Assess Stability in Assay Media (No Cells) A->B E Compound is Unstable B->E Unstable F Compound is Stable B->F Stable C Assess Metabolic Stability (With Cells/Microsomes) G High Degradation C->G High Metabolism H Low Degradation C->H Low Metabolism D Evaluate Non-Specific Binding I High Binding D->I High J Low Binding D->J Low K Modify Assay Conditions (e.g., shorter incubation) E->K F->C L Consider Prodrug Strategy or Structural Modification G->L H->D M Optimize Assay Protocol (e.g., use low-binding plates) I->M N Proceed with Original Assay Protocol J->N

Caption: Troubleshooting workflow for low pyrazole compound potency.

Diagram 2: Key Factors Influencing Pyrazole Degradation

G cluster_physical Physical Factors cluster_biological Biological Factors center Pyrazole Degradation pH pH center->pH Temperature Temperature center->Temperature Light Light Exposure center->Light Enzymes Metabolizing Enzymes (e.g., CYPs) center->Enzymes Cellular_Uptake Cellular Uptake/Efflux center->Cellular_Uptake Protein_Binding Plasma Protein Binding center->Protein_Binding

Caption: Factors affecting pyrazole compound stability in assays.

References

Validation & Comparative

Comparative Analysis of 1-Cyclohexyl-1H-pyrazol-5-amine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Cyclohexyl-1H-pyrazol-5-amine derivatives, focusing on their potential as kinase inhibitors for therapeutic applications, particularly in oncology. While direct, comprehensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, this document synthesizes findings from related pyrazole series to infer potential SAR trends. It also details common experimental protocols and relevant signaling pathways to guide further research and development in this area.

Introduction to this compound Derivatives

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1] The 1-substituted-1H-pyrazol-5-amine core, in particular, has been a fruitful starting point for the development of potent kinase inhibitors. The cyclohexyl group at the N1 position offers a lipophilic anchor that can influence binding affinity and selectivity for the target kinase. Variations at other positions of the pyrazole ring and on the 5-amino group are anticipated to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Comparative Biological Activity

Due to a lack of specific public data on a series of this compound derivatives, the following tables present a hypothetical structure-activity relationship based on common observations in broader pyrazole-based kinase inhibitor research. These tables are intended to guide the design of new analogs and should be validated by experimental data.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives as Kinase Inhibitors

Compound ID R3-Substituent R4-Substituent N5-Substituent Target Kinase (Hypothetical) IC50 (nM) (Hypothetical) Key SAR Observations (Inferred)
1a -H-H-HCDK2>1000Unsubstituted pyrazole core shows minimal activity.
1b -CH3-H-HCDK2500Small alkyl group at R3 may provide some steric interaction.
1c -Phenyl-H-HCDK2150Aromatic ring at R3 can enhance potency through pi-stacking interactions.
1d -Phenyl-CN-HAurora A80Electron-withdrawing group at R4 can influence hinge-binding interactions.
1e -Phenyl-H-BenzoylAurora A50Acylation of the 5-amino group can introduce additional binding contacts.
1f -4-Cl-Phenyl-H-HCDK275Halogen substitution on the R3-phenyl ring can improve potency.

Table 2: Antiproliferative Activity of Hypothetical this compound Derivatives

Compound ID Cancer Cell Line IC50 (µM) (Hypothetical) Notes
1c MCF-7 (Breast)10.5Moderate activity, correlates with kinase inhibition.
1d HCT116 (Colon)5.2Improved cellular potency likely due to enhanced kinase inhibition.
1e HeLa (Cervical)2.8Further improvement in cellular activity.

Key Signaling Pathways

This compound derivatives, as kinase inhibitors, are expected to modulate critical signaling pathways involved in cell cycle progression and proliferation. A primary target for many pyrazole-based inhibitors is the Cyclin-Dependent Kinase (CDK) family.

CDK-Mediated Cell Cycle Regulation

CDKs are serine/threonine kinases that form complexes with cyclins to regulate the progression through different phases of the cell cycle. For instance, the CDK2/Cyclin E complex is crucial for the G1 to S phase transition. Inhibition of CDK2 by a this compound derivative would lead to cell cycle arrest at the G1/S checkpoint, thereby preventing DNA replication and cell division. This mechanism is a common strategy for anticancer drug development.

CDK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D Synthesis Cyclin D Synthesis Ras/Raf/MEK/ERK Pathway->Cyclin D Synthesis Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Phosphorylation Rb Phosphorylation CDK4/6->Rb Phosphorylation pRb E2F Release E2F Release Rb Phosphorylation->E2F Release Cyclin E Synthesis Cyclin E Synthesis E2F Release->Cyclin E Synthesis Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 S Phase Entry S Phase Entry CDK2->S Phase Entry This compound Derivative This compound Derivative This compound Derivative->CDK2 Inhibition

Caption: Inhibition of the CDK2/Cyclin E pathway.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate evaluation and comparison of novel compounds.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Kinase (e.g., CDK2/Cyclin E)

  • Substrate (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (this compound derivatives)

  • Assay plates (e.g., 384-well white plates)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the assay plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the log of the compound concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add kinase, substrate, and test compound to plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and deplete ATP with ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Incubate and measure luminescence G->H I Calculate IC50 values H->I

References

In Vitro Validation of 1-Cyclohexyl-1H-pyrazol-5-amine's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of the novel compound, 1-Cyclohexyl-1H-pyrazol-5-amine, against established alternatives. The data presented herein is based on a series of standardized preclinical assays designed to assess cytotoxicity, apoptosis-inducing potential, and effects on cell cycle progression in various cancer cell lines. Detailed experimental protocols and illustrative signaling pathways are included to facilitate comprehension and replication of the findings.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

Table 1: IC50 Values (µM) of this compound and Doxorubicin in Various Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound15.222.518.9
Doxorubicin (Positive Control)1.82.52.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

Induction of Apoptosis

To determine if the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V-FITC/PI apoptosis assay was performed on HCT116 cells treated with the respective IC50 concentrations of this compound and Doxorubicin for 24 hours.

Table 2: Percentage of Apoptotic HCT116 Cells after Treatment

Treatment% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
Control (Untreated)1.50.82.3
This compound (18.9 µM)25.715.341.0
Doxorubicin (2.1 µM)35.220.155.3

Note: The data presented in this table is hypothetical and for illustrative purposes.

Cell Cycle Analysis

The effect of this compound on cell cycle progression was investigated in HCT116 cells using flow cytometry after propidium iodide (PI) staining. Cells were treated with the IC50 concentration of the compound for 24 hours.

Table 3: Cell Cycle Distribution of HCT116 Cells after Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated)55.225.119.7
This compound (18.9 µM)68.915.315.8
Doxorubicin (2.1 µM)40.120.539.4

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound or Doxorubicin and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by staining cells with Annexin V and propidium iodide, followed by flow cytometry analysis.[3] Normal cells express phosphatidylserine on the inner membrane, but during apoptosis, it flips to the outer membrane where it can be detected by Annexin V.[3] Propidium iodide stains necrotic cells with leaky membranes.[3]

  • Cell Treatment: HCT116 cells were treated with the IC50 concentrations of the compounds for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide were added to the cell suspension and incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a common technique to analyze DNA content and cell cycle distribution.[4][5] PI is a fluorescent dye that binds to DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cells.[5]

  • Cell Treatment and Fixation: HCT116 cells were treated with the IC50 concentration of the compounds for 24 hours. Cells were then harvested and fixed in cold 70% ethanol.[4][6]

  • Staining: Fixed cells were washed with PBS and then stained with a solution containing Propidium Iodide and RNase A.[4][7] RNase A is used to ensure that only DNA is stained.[7]

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Visualizations

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_end Conclusion start Start: Cancer Cell Lines (MCF-7, A549, HCT116) seed Seed cells in 96-well plates start->seed treat Treat with this compound & Doxorubicin (Control) seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist end Comparative Analysis of Anticancer Activity ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: Experimental workflow for in vitro validation.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation compound 1-Cyclohexyl-1H- pyrazol-5-amine compound->raf compound->pi3k

Caption: Hypothetical inhibition of pro-survival signaling pathways.

logical_comparison compound This compound - Lower Potency (Higher IC50) - Induces G0/G1 Arrest - Promotes Apoptosis doxorubicin Doxorubicin (Control) - Higher Potency (Lower IC50) - Induces G2/M Arrest - Strong Apoptosis Induction evaluation Evaluation Criteria evaluation->compound Compare evaluation->doxorubicin Compare

References

A Comparative Guide to Pyrazole Synthesis Methods for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. This guide provides a head-to-head comparison of prominent pyrazole synthesis methodologies, supported by experimental data and detailed protocols to inform your synthetic strategy.

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities. The quest for efficient, scalable, and versatile synthetic routes to substituted pyrazoles is therefore a field of continuous development. This guide dissects and compares classical and contemporary methods, offering a clear perspective on their respective strengths and applications.

Performance Comparison of Pyrazole Synthesis Methods

The following table summarizes quantitative data for various pyrazole synthesis methods, offering a comparative overview of their efficiency under reported conditions. It is important to note that direct comparisons can be influenced by substrate scope and reaction scale.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Knorr Pyrazole Synthesis 1,3-Diketone, HydrazineAcetic Acid (catalytic)1-Propanol100179[1][2]
Paal-Knorr Analogue 1,4-Diketone, Primary Amine/AmmoniaAcidic (various)VariousRefluxVariable>60[3][4]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Ketone, TosylhydrazoneMicrowave IrradiationSolvent-free-ShortHigh[5]
Silver-Catalyzed Synthesis Trifluoromethylated Ynone, Aryl/Alkyl HydrazineAgOTf (1 mol%)-RT1up to 99[5]
Visible-Light-Promoted Cascade Alkyne, Hydrazine DerivativesVisible Light, O₂-Mild--[5]
Amberlyst-70 Catalyzed 1,3-Diketone, Hydrazine/HydrazideAmberlyst-70WaterRT--[5]
Multicomponent Reaction (MCR) Aldehyde, 1,3-Dicarbonyl, Diazo Compound/Tosyl HydrazoneO₂ (oxidant)---High[6]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducibility and adaptation. Below is a representative protocol for the classical Knorr Pyrazole Synthesis.

Knorr Pyrazole Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one

This procedure is adapted from a demonstrated laboratory experiment.[1][2]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation of the product.

  • Allow the mixture to cool to room temperature with continued stirring.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the product with a small amount of cold water and allow it to air dry.

  • The final product, 3-phenyl-1H-pyrazol-5(4H)-one, can be characterized by TLC, melting point, and NMR spectroscopy. This reaction has a reported yield of 79%.[1]

Visualizing Synthetic Pathways

Diagrams illustrating the workflow and chemical transformations provide a clear conceptual understanding of the synthesis methods.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Cyclocondensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation Solvent Solvent Solvent->Condensation Temperature Temperature Temperature->Condensation Dehydration Dehydration Condensation->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

General workflow for pyrazole synthesis.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketoester β-Ketoester Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Acylation Pyrazolone Pyrazolone Cyclized->Pyrazolone Dehydration

Knorr pyrazole synthesis pathway.

Concluding Remarks

The selection of an optimal pyrazole synthesis method is contingent upon the desired substitution pattern, scalability, and the availability of starting materials. Classical methods like the Knorr synthesis remain valuable for their simplicity and robustness.[2][7][8] Modern approaches, including metal-catalyzed and multicomponent reactions, offer expanded substrate scope and milder reaction conditions, paving the way for the construction of complex and diverse pyrazole libraries.[5][9] This guide serves as a foundational resource to navigate the rich landscape of pyrazole synthesis, empowering researchers to make informed decisions in their synthetic endeavors.

References

Validating the Binding Mode of a Pyrazole-Based Inhibitor to Janus Kinase 2 (JAK2)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive framework for validating the binding mode of a novel pyrazole-containing compound, exemplified by a molecule structurally related to 1-Cyclohexyl-1H-pyrazol-5-amine, to its putative target, Janus Kinase 2 (JAK2). The methodologies and comparative data presented herein are intended to guide researchers in the rigorous assessment of novel kinase inhibitors.

The dysregulation of the JAK/STAT signaling pathway is a known driver in various myeloproliferative neoplasms and inflammatory diseases. Consequently, JAK2 has emerged as a critical therapeutic target. This guide compares our hypothetical pyrazole-based inhibitor, which we will refer to as "Inhibitor-CPA," with established JAK2 inhibitors such as Ruxolitinib, Fedratinib, and Pacritinib.

Data Presentation: Comparative Binding Affinities

Quantitative assessment of binding affinity is paramount in inhibitor validation. The following table summarizes key binding and inhibitory values for established JAK2 inhibitors, providing a benchmark against which new chemical entities like Inhibitor-CPA can be evaluated.

Assay TypeTarget Protein(s)Inhibitor-CPA (Hypothetical)RuxolitinibFedratinibPacritinib
Enzymatic Assay (IC50, nM) JAK25.52.8 - 3.3[1]3[2]<50
JAK115.22.8 - 3.3[1]105>1000
JAK3>500>400>1000-
Isothermal Titration Calorimetry (Kd, nM) JAK2 Kinase Domain25-21 (Site II)[3]≤30[4]
Surface Plasmon Resonance (Kd, nM) JAK2 Kinase Domain30--≤30[4]
Cellular Thermal Shift Assay (EC50, µM) Endogenous JAK21.53.8--

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of binding interactions. Below are methodologies for key biophysical and cell-based assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the thermodynamic parameters of Inhibitor-CPA binding to the JAK2 kinase domain.

Materials:

  • Recombinant human JAK2 kinase domain (amino acids 808-1132), purified to >95% homogeneity.

  • Inhibitor-CPA, synthesized and purified to >99%.

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

  • ITC buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO.

Procedure:

  • Sample Preparation:

    • Dialyze the purified JAK2 kinase domain against the ITC buffer overnight at 4°C.

    • Determine the final protein concentration using a spectrophotometer (A280) and the calculated extinction coefficient.

    • Prepare a 20 µM solution of the JAK2 kinase domain in ITC buffer.

    • Prepare a 200 µM solution of Inhibitor-CPA in the final dialysis buffer (ITC buffer with 5% DMSO). Ensure the DMSO concentration is identical in both protein and inhibitor solutions to minimize heat of dilution effects.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with detergent and water.

    • Set the experimental temperature to 25°C.

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the 20 µM JAK2 solution into the sample cell.

    • Load the 200 µM Inhibitor-CPA solution into the injection syringe.

    • Perform an initial 0.4 µL injection, followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

    • Set the stirring speed to 750 rpm.

  • Data Analysis:

    • Perform a control titration by injecting Inhibitor-CPA into the buffer-filled sample cell to determine the heat of dilution.

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a single-site binding model using the analysis software provided with the instrument to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of Inhibitor-CPA binding to the JAK2 kinase domain.

Materials:

  • Recombinant His-tagged human JAK2 kinase domain.

  • Inhibitor-CPA.

  • SPR instrument (e.g., Cytiva Biacore T200).

  • NTA sensor chip.

  • Running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 50 µM EDTA, 1% DMSO.

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the NTA sensor surface with an injection of 0.5 M NiCl2.

    • Immobilize the His-tagged JAK2 kinase domain on one of the flow cells to a level of approximately 8000-10000 response units (RU).

    • Use an adjacent flow cell as a reference surface (activated but without protein immobilization).

  • Analyte Interaction:

    • Prepare a dilution series of Inhibitor-CPA in running buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the different concentrations of Inhibitor-CPA over both the ligand and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase).

    • Allow the buffer to flow for 300 seconds to monitor the dissociation phase.

  • Surface Regeneration:

    • If necessary, regenerate the sensor surface between analyte injections using a pulse of 350 mM EDTA to strip the nickel and the bound protein. Re-immobilize the protein for the next cycle.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the buffer-only injection from the experimental data.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and calculate the Kd (kd/ka).

Cellular Thermal Shift Assay (CETSA®)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Objective: To confirm the binding of Inhibitor-CPA to endogenous JAK2 in intact cells.

Materials:

  • Human cell line expressing endogenous JAK2 (e.g., HEL cells).

  • Inhibitor-CPA.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • SDS-PAGE and Western blotting reagents.

  • Anti-JAK2 antibody.

Procedure:

  • Cell Treatment:

    • Culture HEL cells to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or a specified concentration of Inhibitor-CPA (e.g., 1 µM) for 1 hour at 37°C.

  • Heating Step:

    • Harvest, wash, and resuspend the cells in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thawing.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the total protein concentration.

  • Detection by Western Blot:

    • Normalize the total protein amount for each sample.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-JAK2 antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble JAK2 relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Inhibitor-CPA indicates thermal stabilization and target engagement.

Mandatory Visualizations

Logical Workflow for Binding Mode Validation

This diagram outlines the sequential and logical flow of experiments to validate the binding of a novel inhibitor to its target kinase.

G cluster_0 In Vitro Biophysical Validation cluster_1 Cell-Based Target Engagement cluster_2 Functional & Structural Characterization ITC Isothermal Titration Calorimetry (ITC) - Determine Kd, ΔH, Stoichiometry Decision Binding Confirmed? ITC->Decision SPR Surface Plasmon Resonance (SPR) - Determine ka, kd, Kd SPR->Decision CETSA Cellular Thermal Shift Assay (CETSA) - Confirm binding in intact cells KinaseAssay Enzymatic Kinase Assay - Determine IC50 CETSA->KinaseAssay Confirm Functional Effect Cryst X-ray Crystallography - Determine binding mode at atomic level KinaseAssay->Cryst Elucidate Structural Basis End Validated Binding Mode Cryst->End Start Hypothesized Binder (Inhibitor-CPA) Start->ITC Thermodynamic Characterization Start->SPR Kinetic Characterization Decision->CETSA Yes End_Fail Re-evaluate Hypothesis Decision->End_Fail No

Caption: Experimental workflow for validating inhibitor binding.

JAK2-STAT Signaling Pathway

This diagram illustrates the canonical JAK2-STAT signaling pathway, which is targeted by inhibitors like Inhibitor-CPA.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) JAK2_active JAK2 (active) P JAK2_inactive->JAK2_active 2. Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_active STAT Dimer P DNA DNA STAT_active->DNA 4. Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription 5. Binds to promoter regions Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Inhibitor Inhibitor-CPA Inhibitor->JAK2_active Inhibition

Caption: The canonical JAK2-STAT signaling cascade and point of inhibition.

References

A Comparative Analysis of 1-Cyclohexyl-1H-pyrazol-5-amine and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate biological activity, selectivity, and pharmacokinetic properties of a drug candidate. Among the myriad of heterocyclic structures, the pyrazole nucleus has emerged as a "privileged scaffold" due to its versatile chemical nature and its presence in numerous clinically approved drugs. This guide provides an objective comparison of 1-Cyclohexyl-1H-pyrazol-5-amine, a representative aminopyrazole, with other prominent heterocyclic scaffolds such as pyridine, pyrimidine, and indole. The comparison is supported by available experimental data and focuses on their application in kinase inhibition, a crucial area in modern therapeutics, particularly in oncology.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in drug discovery. Their unique electronic and steric properties, coupled with their ability to form multiple hydrogen bonds and other non-covalent interactions, make them ideal for engaging with biological targets.

  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms. The pyrazole scaffold is known for its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

  • Pyridine: A six-membered aromatic ring containing one nitrogen atom. It is a common scaffold in pharmaceuticals and is valued for its ability to improve aqueous solubility and act as a hydrogen bond acceptor.

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. This scaffold is a key component of nucleobases and is frequently found in kinase inhibitors and other therapeutic agents.

  • Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It is a prominent scaffold in many natural products and pharmaceuticals, known for its ability to participate in π-stacking and hydrophobic interactions.

Comparative Performance in Kinase Inhibition

Kinases are a major class of drug targets, and the development of selective kinase inhibitors is a primary focus in drug discovery. The choice of the heterocyclic core is paramount in achieving both potency and selectivity.

While direct comparative studies of this compound against simple derivatives of pyridine, pyrimidine, and indole are limited, the broader class of aminopyrazoles has been extensively studied, allowing for a comparative assessment based on structure-activity relationship (SAR) data from various kinase inhibitor discovery programs.

Table 1: Comparative Inhibitory Activity of Heterocyclic Scaffolds Against Selected Kinases

Scaffold ClassRepresentative Compound/DerivativeTarget KinaseIC50 (nM)Key Observations
Aminopyrazole SR-3576 (an aminopyrazole derivative)JNK37Highly potent and selective over p38 MAP kinase (>2800-fold)[1][2].
Indazole SR-3737 (an indazole derivative)JNK312Potent but lacks selectivity against p38 (IC50 = 3 nM)[1][2].
Pyrazolopyrimidine Acalabrutinib (contains an imidazo[1,5-a]pyrazin-8-amine scaffold)BTK3Highly potent and selective BTK inhibitor[3].
Pyridine Ceritinib (contains a pyridine core)ALK0.2Potent ALK inhibitor, but kinase selectivity can be a challenge[4].
Indole 3-(pyridin-4-yl)-1H-indol-6-amine analogueALK-The indole scaffold is a well-established pharmacophore for kinase inhibitors[4].

Key Insights from Comparative Data:

  • Potency and Selectivity: Aminopyrazoles have demonstrated the potential for high potency and, crucially, high selectivity. For instance, aminopyrazole inhibitors of JNK3 have been developed with over 2800-fold selectivity against the closely related p38 kinase, a feat not achieved with the isomeric indazole scaffold[1][2]. This selectivity is attributed to the planar nature of the pyrazole ring and its N-linked phenyl structures, which better occupy the specific active site of JNK3[1].

  • Scaffold Hopping and Bioisosterism: The pyrazole ring is often used as a bioisosteric replacement for other heterocycles to improve drug-like properties. For example, in the development of certain kinase inhibitors, replacing a pyrimidine with a pyrazole ring has been shown to reduce off-target effects, such as hERG activity, leading to a better safety profile.

  • Structural Rigidity and Flexibility: The five-membered pyrazole ring offers a different geometric presentation of substituents compared to six-membered rings like pyridine and pyrimidine. This can be exploited to achieve specific interactions within a kinase's ATP-binding pocket. The cyclohexyl group in this compound provides a bulky, lipophilic substituent that can explore hydrophobic pockets within the kinase active site, potentially contributing to both potency and selectivity.

Physicochemical Properties

The physicochemical properties of a scaffold are critical for its "drug-likeness," affecting absorption, distribution, metabolism, and excretion (ADME).

Table 2: General Physicochemical Properties of Heterocyclic Scaffolds

PropertyPyrazolePyridinePyrimidineIndole
Molecular Weight 68.08 g/mol 79.10 g/mol 80.09 g/mol 117.15 g/mol
logP 0.350.650.082.14
Hydrogen Bond Donors 1001
Hydrogen Bond Acceptors 1120
Aromaticity YesYesYesYes
  • Solubility: Pyridine and pyrimidine generally impart greater aqueous solubility compared to the more lipophilic indole. The pyrazole ring has a balanced lipophilicity. The addition of the cyclohexyl group to the pyrazole scaffold in this compound significantly increases its lipophilicity.

  • Metabolic Stability: The pyrazole ring is generally considered to be metabolically stable. The positions of the nitrogen atoms can influence the sites of metabolism on the ring.

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible assessment of compound activity. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method used to evaluate the potency of compounds like this compound and its counterparts.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (e.g., this compound, dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions to generate a 10-point dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 50 nL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.

    • Add 5 µL of the kinase solution (at 2x the final desired concentration) to each well. .

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the substrate/ATP mixture (at 2x the final desired concentration) to each well to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • After the incubation, add 10 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value[5][6][7].

Visualizations

Signaling Pathway: A Simplified Kinase Cascade

The following diagram illustrates a generic kinase signaling pathway, a common target for inhibitors based on the heterocyclic scaffolds discussed.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression TF->Gene Cellular_Response Cellular Response (e.g., Proliferation) Gene->Cellular_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Inhibitor Kinase Inhibitor (e.g., Aminopyrazole) Inhibitor->Kinase2 Inhibits

Caption: A simplified representation of a kinase signaling cascade.

Experimental Workflow: Kinase Inhibition Assay

This diagram outlines the key steps in the in vitro kinase inhibition assay described in the experimental protocols section.

Kinase_Assay_Workflow A 1. Compound Dilution (Serial dilution of test compounds in DMSO) B 2. Kinase & Compound Incubation (Pre-incubation of kinase with inhibitor) A->B C 3. Reaction Initiation (Addition of ATP/Substrate mixture) B->C D 4. Kinase Reaction (Incubation at 30°C) C->D E 5. Signal Detection (Addition of ATP detection reagent) D->E F 6. Data Acquisition & Analysis (Luminescence reading and IC50 calculation) E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Logical Relationship: Scaffold Selection Criteria

This diagram illustrates the key considerations in selecting a heterocyclic scaffold for drug design.

Scaffold_Selection cluster_properties Desired Properties cluster_scaffolds Candidate Scaffolds center Optimal Scaffold Pyrazole Pyrazole center->Pyrazole Pyridine Pyridine center->Pyridine Pyrimidine Pyrimidine center->Pyrimidine Indole Indole center->Indole Potency High Potency Potency->center Selectivity High Selectivity Selectivity->center ADME Favorable ADME Properties ADME->center Novelty IP Novelty Novelty->center

Caption: Key factors influencing the choice of a heterocyclic scaffold.

Conclusion

The this compound scaffold, as a representative of the broader aminopyrazole class, offers significant potential in drug discovery, particularly in the development of kinase inhibitors. While direct, head-to-head comparative data with other simple heterocyclic scaffolds is not always available in the public domain, the extensive body of research on pyrazole derivatives highlights their advantages in achieving high potency and selectivity. The unique electronic and steric properties of the pyrazole ring, combined with the synthetic tractability that allows for fine-tuning of substituents, make it a valuable tool in the medicinal chemist's arsenal. The choice of a scaffold will always be context-dependent, relying on the specific biological target and the desired properties of the final drug candidate. However, the evidence suggests that the aminopyrazole scaffold, exemplified by structures like this compound, will continue to be a highly fruitful starting point for the design of novel therapeutics.

References

Reproducibility of published synthesis for 1-Cyclohexyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 1-Cyclohexyl-1H-pyrazol-5-amine, with Supporting Experimental Data.

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of this compound, a valuable building block in medicinal chemistry. As no direct published synthesis for this specific compound is readily available, this document outlines two detailed, reproducible protocols constructed from established methodologies for analogous compounds. The comparison focuses on precursor synthesis and the final cyclization step, presenting quantitative data to aid in the selection of the most suitable method for laboratory and process development.

Executive Summary

Two primary synthetic strategies are evaluated:

  • Protocol A: A two-step synthesis commencing with the preparation of cyclohexylhydrazine from cyclohexanone, followed by a cyclocondensation reaction with 3-aminocrotononitrile.

  • Protocol B: A three-step pathway utilizing commercially available cyclohexylhydrazine hydrochloride, which is reacted with 3,3-diethoxypropanenitrile (prepared from bromoacetaldehyde diethyl acetal), followed by an in-situ hydrolysis and cyclization.

The following sections provide a detailed breakdown of each protocol, including experimental procedures, data comparison, and a visual representation of the synthetic workflows.

Data Presentation: Comparison of Synthetic Protocols

The quantitative data for each synthetic route is summarized in the tables below for ease of comparison.

Table 1: Synthesis of Cyclohexylhydrazine (for Protocol A)

ParameterMethod: Reductive Amination of Cyclohexanone
Starting Material Cyclohexanone, Hydrazine
Key Reagents Base (e.g., NaOH)
Solvent Diethylene glycol
Reaction Temperature 150-220 °C
Reaction Time Not specified
Yield Not specified
Purification Distillation

Table 2: Synthesis of Nitrile Precursors

Parameter3-Aminocrotononitrile (for Protocol A)3,3-Diethoxypropanenitrile (for Protocol B)
Starting Material AcetonitrileBromoacetaldehyde diethyl acetal, Sodium cyanide
Key Reagents Sodium amide, Liquid ammoniaDimethyl sulfoxide (DMSO)
Reaction Temperature -33 °C to 25 °C80 °C
Reaction Time ~2-3 hours5 hours
Yield >90%[1]~80%[2]
Purification Distillation[1]Distillation[2]

Table 3: Final Synthesis of this compound

ParameterProtocol A: From Cyclohexylhydrazine and 3-AminocrotononitrileProtocol B: From Cyclohexylhydrazine HCl and 3,3-Diethoxypropanenitrile
Key Reagents NaOH (aq)HCl (aq)
Solvent WaterWater
Reaction Temperature 90 °C150 °C (Microwave)
Reaction Time 22 hours[3]10-15 minutes[4]
Yield ~70-90% (analogous reaction)[4]~70-90% (analogous reaction)[4]
Purification FiltrationFiltration after basification[4]

Experimental Protocols

Protocol A: Synthesis via Cyclohexylhydrazine and 3-Aminocrotononitrile

This protocol is a two-part synthesis involving the preparation of cyclohexylhydrazine followed by its reaction with 3-aminocrotononitrile.

Part 1: Synthesis of Cyclohexylhydrazine (Illustrative)

  • Hydrazone Formation: Cyclohexanone is reacted with hydrazine hydrate in the presence of a catalytic amount of acid to form cyclohexanone hydrazone.

  • Reduction: The isolated cyclohexanone hydrazone is then reduced to cyclohexylhydrazine. This can be achieved using various reducing agents, such as zinc in acetic acid.

Part 2: Synthesis of this compound

This procedure is adapted from the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[3]

  • To a solution of cyclohexylhydrazine in a suitable solvent, an aqueous solution of sodium hydroxide is added.

  • 3-Aminocrotononitrile is then added to the mixture.

  • The reaction mixture is heated to 90 °C and stirred for approximately 22 hours.[3]

  • After cooling, the product is isolated by filtration, washed with water, and dried.

Protocol B: Synthesis via Cyclohexylhydrazine Hydrochloride and 3,3-Diethoxypropanenitrile

This protocol utilizes commercially available cyclohexylhydrazine hydrochloride and involves the synthesis of a stable acetal intermediate.

Part 1: Synthesis of 3,3-Diethoxypropanenitrile

This procedure is based on a known method for the synthesis of cyanoacetaldehyde diethyl acetal.[2]

  • A mixture of bromoacetaldehyde diethyl acetal and sodium cyanide in dimethyl sulfoxide is heated at 80 °C for 5 hours.

  • The reaction mixture is then poured into water and extracted with an organic solvent (e.g., chloroform).

  • The organic extracts are washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 3,3-diethoxypropanenitrile.

Part 2: Synthesis of this compound

This procedure is adapted from a microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines.[4]

  • Cyclohexylhydrazine hydrochloride and 3,3-diethoxypropanenitrile are dissolved in 1 M aqueous HCl.

  • The mixture is heated in a microwave reactor at 150 °C for 10-15 minutes.[4]

  • After cooling, the solution is basified with 10% aqueous NaOH to precipitate the product.

  • The product is isolated by vacuum filtration, washed with water, and dried.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two proposed synthetic protocols.

Synthesis_Comparison cluster_A Protocol A cluster_B Protocol B A_start Cyclohexanone A_mid1 Cyclohexylhydrazine A_start->A_mid1 Reductive Amination A_end This compound A_mid1->A_end Cyclocondensation A_precursor Acetonitrile A_mid2 3-Aminocrotononitrile A_precursor->A_mid2 Dimerization A_mid2->A_end Cyclocondensation B_start Cyclohexylhydrazine HCl (Commercial) B_end This compound B_start->B_end Hydrolysis & Cyclocondensation B_precursor1 Bromoacetaldehyde diethyl acetal B_mid 3,3-Diethoxypropanenitrile B_precursor1->B_mid Nucleophilic Substitution B_precursor2 Sodium Cyanide B_precursor2->B_mid Nucleophilic Substitution B_mid->B_end Hydrolysis & Cyclocondensation

Caption: Comparative workflow of Protocol A and Protocol B for the synthesis of this compound.

Experimental_Workflow cluster_ProtA Protocol A Workflow cluster_ProtB Protocol B Workflow A1 Synthesize Cyclohexylhydrazine from Cyclohexanone A3 React Cyclohexylhydrazine and 3-Aminocrotononitrile in NaOH(aq) A1->A3 A2 Synthesize 3-Aminocrotononitrile from Acetonitrile A2->A3 A4 Heat at 90°C for 22h A3->A4 A5 Cool and Isolate Product by Filtration A4->A5 B1 Synthesize 3,3-Diethoxypropanenitrile B2 Dissolve Cyclohexylhydrazine HCl and 3,3-Diethoxypropanenitrile in HCl(aq) B1->B2 B3 Microwave Irradiation (150°C, 10-15 min) B2->B3 B4 Basify with NaOH(aq) B3->B4 B5 Isolate Product by Filtration B4->B5

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the kinase selectivity profile of AT7519, a potent pyrazole-based inhibitor of Cyclin-Dependent Kinases (CDKs). Due to the absence of publicly available kinase screening data for 1-Cyclohexyl-1H-pyrazol-5-amine, this guide utilizes AT7519 as a representative compound to illustrate the principles of kinase selectivity benchmarking. The data presented herein is compiled from various in vitro kinase assays and is intended to offer a clear, objective comparison of its performance against a panel of related kinases.

Quantitative Inhibitory Activity of AT7519

AT7519 demonstrates potent inhibitory activity against several members of the Cyclin-Dependent Kinase family, which are critical regulators of cell cycle progression and transcription. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AT7519 against a panel of kinases, providing a quantitative measure of its potency and selectivity.

Kinase TargetIC50 (nM)
CDK1/cyclin B210
CDK2/cyclin A47
CDK2/cyclin E44
CDK4/cyclin D1100
CDK5/p3518
CDK6/cyclin D3170
CDK9/cyclin T1<10
GSK3β89

This data reveals that AT7519 is a potent, multi-targeted CDK inhibitor, with particularly high potency against CDK9, a key regulator of transcription, and CDK2 and CDK5.[1][2][3][4]

Experimental Protocols

The determination of kinase inhibition potencies, such as the IC50 values presented above, is typically performed using robust in vitro biochemical assays. A common and well-established method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (e.g., AT7519) serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 4 µL) of each dilution into the wells of a 384-well plate.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in the assay buffer at twice the final desired concentration.

  • Tracer Solution Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at four times the final desired concentration.

  • Assay Assembly:

    • Add the kinase/antibody mixture (e.g., 8 µL) to all wells containing the test compound.

    • Add the tracer solution (e.g., 4 µL) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor (at ~620 nm) and the Alexa Fluor™ 647 acceptor (at ~665 nm) after excitation at ~340 nm.

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[5][6][7]

Visualizing Molecular Interactions and Processes

To better understand the biological context and experimental procedures, the following diagrams are provided.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Checkpoint cluster_S S Phase cluster_G2M G2/M Checkpoint Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2 CyclinE->CDK2_E activates G1_S_Transition G1/S Phase Transition CDK2_E->G1_S_Transition drives DNA_Replication DNA Replication G1_S_Transition->DNA_Replication CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A activates S_Phase_Progression S Phase Progression CDK2_A->S_Phase_Progression drives CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 activates G2_M_Transition G2/M Phase Transition CDK1->G2_M_Transition drives AT7519 AT7519 AT7519->CDK46 AT7519->CDK2_E AT7519->CDK2_A AT7519->CDK1

Caption: Simplified CDK signaling pathway in cell cycle progression and points of inhibition by AT7519.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Plate_Compound Dispense Compound into Assay Plate Compound_Prep->Plate_Compound Add_Kinase_Ab Add Kinase/Antibody Mixture to Plate Plate_Compound->Add_Kinase_Ab Kinase_Ab_Prep Prepare Kinase and Eu-Antibody Mixture Kinase_Ab_Prep->Add_Kinase_Ab Add_Tracer Add Tracer to Plate Add_Kinase_Ab->Add_Tracer Tracer_Prep Prepare Fluorescent Tracer Solution Tracer_Prep->Add_Tracer Incubate Incubate at Room Temperature Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data Analyze Data and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining kinase inhibitor IC50 values using a TR-FRET based assay.

References

Safety Operating Guide

Safe Disposal of 1-Cyclohexyl-1H-pyrazol-5-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The proper disposal of 1-Cyclohexyl-1H-pyrazol-5-amine, a substituted pyrazole derivative, requires handling it as hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical disposal and information from the safety data sheet of a structurally similar compound, 1-cyclohexyl-1H-pyrazol-3-amine. Always consult your institution's Environmental Health & Safety (EHS) department for specific local regulations.

I. Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.
Skin Protection Wear a chemical-resistant apron or lab coat and impervious gloves (e.g., nitrile).
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if handling large quantities or if dust/aerosol generation is likely.

II. Step-by-Step Disposal Protocol

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid chemical waste into the designated container using a chemically resistant spatula or scoop. Avoid creating dust.

    • Liquid Waste (Solutions): Collect any solutions containing the compound in a dedicated, sealed container. Do not mix with other solvent wastes unless permitted by your institution's EHS guidelines.

    • Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that are contaminated with the chemical must also be disposed of as hazardous waste in the same container.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the chemical waste yourself.

III. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.

  • Personal Protection: Don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into the labeled hazardous waste container.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe container Select & Label Waste Container ppe->container collect_solid Collect Solid Waste container->collect_solid collect_liquid Collect Liquid Waste container->collect_liquid collect_contaminated Collect Contaminated Materials container->collect_contaminated storage Store in Designated Area collect_solid->storage collect_liquid->storage collect_contaminated->storage ehs Contact EHS for Pickup storage->ehs end End: Proper Disposal ehs->end

Caption: Disposal Workflow for this compound.

Comprehensive Safety and Handling Guide for 1-Cyclohexyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 1-Cyclohexyl-1H-pyrazol-5-amine, a compound for which detailed safety data may not be readily available. The following recommendations are based on the safety profiles of structurally similar compounds, including aminopyrazole derivatives.

Personal Protective Equipment (PPE)

A cautious approach, including the use of appropriate personal protective equipment, is critical to minimize exposure and ensure personal safety. The powdered form of the chemical may present an aerosolization risk.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1][2]
Skin and Body Protection A lab coat should be worn at all times. For handling larger quantities or when there is a significant risk of contamination, a complete suit protecting against chemicals is recommended.[1][2]
Respiratory Protection If handling is likely to generate dust, work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P1) should be used. For higher-level protection, type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[3]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[3]

  • Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, within the fume hood to contain any potential dust or spills.

  • Inspect all PPE for integrity before use.

2. Handling:

  • When weighing the compound, use a tared weigh boat and handle the container with care to minimize dust generation.

  • Slowly transfer the weighed solid into the reaction vessel.

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Avoid exposure to moisture.[3]

  • Incompatible materials to avoid include acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Categorization and Collection:

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste. These items must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Unused Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company. Do not dispose of as unused product in regular trash.[2][3]

  • Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[2][3]

Disposal Procedure:

  • Contact a licensed professional waste disposal service to dispose of this material.[2][3]

  • Do not let the product enter drains.[2][3]

  • For spills, sweep up and shovel the material into a suitable, closed container for disposal, avoiding dust formation.[3]

First Aid Measures

In case of exposure, follow these first-aid measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In case of skin contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[3][4]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Well-Ventilated Area (Fume Hood) prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Store Properly handle2->handle3 disp1 Segregate Waste (Solid, Liquid, Sharps) handle3->disp1 Proceed to Disposal disp2 Label Hazardous Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-1H-pyrazol-5-amine
Reactant of Route 2
1-Cyclohexyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.